molecular formula C24H32F3NO5 B1157138 Fluprostenol methyl amide

Fluprostenol methyl amide

Número de catálogo: B1157138
Peso molecular: 471.5 g/mol
Clave InChI: YXFDHJVQVJMAKW-OWEKAKITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) is an effective ocular hypotensive drug. Fluprostenol is the optically active enantiomer of fluprostenol and would be expected to have twice the potency as the racemic mixture. Fluprostenol methyl amide is a methyl amide analog of fluprostenol. There are no published reports on the biological activity of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C24H32F3NO5

Peso molecular

471.5 g/mol

Nombre IUPAC

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-methylhept-5-enamide

InChI

InChI=1S/C24H32F3NO5/c1-28-23(32)10-5-3-2-4-9-19-20(22(31)14-21(19)30)12-11-17(29)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,29-31H,3,5,9-10,14-15H2,1H3,(H,28,32)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1

Clave InChI

YXFDHJVQVJMAKW-OWEKAKITSA-N

SMILES isomérico

CNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O

SMILES canónico

CNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Sinónimos

N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Fluprostenol Methyl Amide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol (B1673476) methyl amide is a synthetic prostaglandin (B15479496) analogue. While specific research on the methyl amide derivative is limited, its chemical structure and the extensive data available for its parent compound, fluprostenol, strongly suggest its function as a potent and selective agonist for the prostaglandin F2α receptor (FP receptor). This guide provides a comprehensive overview of the chemical structure and properties of fluprostenol methyl amide, inferring its pharmacological profile from the well-characterized activities of fluprostenol. Detailed experimental methodologies for key assays and a proposed synthesis route are included to facilitate future research and development. All quantitative data are presented in structured tables, and key biological pathways are visualized using diagrams.

Chemical Structure and Properties

This compound is a derivative of fluprostenol, a potent synthetic analogue of prostaglandin F2α. The core structure features a cyclopentane (B165970) ring with two hydroxylated side chains, characteristic of prostaglandins. The modification in this compound is the conversion of the carboxylic acid moiety of fluprostenol into a methyl amide group.

Chemical Structure:

  • IUPAC Name: N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[1]

  • Molecular Formula: C₂₄H₃₂F₃NO₅[1]

  • SMILES: CNC(=O)CCC/C=C\C[C@@H]1--INVALID-LINK--COC2=CC=CC(C(F)(F)F)=C2">C@@H--INVALID-LINK--C[C@@H]1O[1]

Physicochemical Properties:

A summary of the key chemical and physical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Weight 471.5 g/mol [1]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1]
Appearance A solution in ethanol[1]

Proposed Synthesis

A potential synthetic workflow is outlined below:

G Proposed Synthesis of this compound A Bicyclic Ketone B Multi-step Chemoenzymatic Synthesis A->B C Fluprostenol B->C D Amidation Reaction (e.g., with methylamine, coupling agent) C->D E This compound D->E

Fig. 1: Proposed synthetic route to this compound.

Inferred Mechanism of Action and Signaling Pathway

Based on its structural similarity to fluprostenol, this compound is expected to act as a selective agonist at the prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Signaling Pathway:

Activation of the FP receptor by an agonist like this compound initiates a well-defined signaling cascade:

  • Receptor Binding: The ligand binds to the FP receptor on the cell surface.

  • G-Protein Activation: The receptor-ligand complex activates the associated Gq protein.

  • PLC Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2]

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][3]

  • PKC Activation: The increased intracellular Ca²⁺ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

This signaling pathway is depicted in the following diagram:

G FP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound FP_Receptor FP Receptor Agonist->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Fig. 2: Gq-coupled signaling cascade of the FP receptor.

Inferred Biological Activities and Therapeutic Potential

Fluprostenol is a potent luteolytic agent, meaning it induces the regression of the corpus luteum.[4] This activity is central to its use in veterinary medicine for estrous cycle synchronization. Given its structural similarity, this compound is likely to possess similar luteolytic properties.

Furthermore, the isopropyl ester of fluprostenol, known as travoprost, is a clinically approved drug for reducing intraocular pressure in glaucoma patients. This effect is mediated by increasing the uveoscleral outflow of aqueous humor, a process also linked to FP receptor activation. Therefore, this compound may also have potential as an ocular hypotensive agent.

Experimental Protocols

To characterize the pharmacological profile of this compound, the following key experiments, based on standard methodologies for GPCR agonists, are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor antagonist (e.g., [³H]-PGF₂α), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ (the concentration that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

A typical workflow for a radioligand binding assay is shown below:

G Radioligand Binding Assay Workflow A Prepare FP Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC₅₀, Ki) D->E

Fig. 3: General workflow for a radioligand binding assay.
Inositol Phosphate (B84403) Accumulation Assay

This functional assay measures the ability of this compound to activate the FP receptor and stimulate the production of the second messenger, inositol phosphate (IP).

Methodology:

  • Cell Culture and Labeling: Culture cells expressing the FP receptor and label them overnight with [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.

  • Stimulation: Wash the cells and pre-incubate them with a lithium chloride (LiCl) solution (to inhibit inositol monophosphatase). Then, stimulate the cells with varying concentrations of this compound for a defined period.

  • Extraction: Stop the reaction by adding a cold acid solution (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.

  • Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of inositol phosphate produced against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Quantitative Data for Fluprostenol (Parent Compound)

The following tables summarize key quantitative data for fluprostenol, which can be used as a benchmark for evaluating this compound.

Table 2: In Vitro Receptor Binding and Functional Activity of Fluprostenol

ParameterSpeciesReceptorValueReference
Ki (Binding Affinity) HumanFP49.9 nM
EC₅₀ (Functional Activity) Human (ocular FP receptors)FP17.5 nM
EC₅₀ (Functional Activity) Rat (A7r5 cells)FP19.1 nM
EC₅₀ (Functional Activity) Mouse (3T3 cells)FP37.3 nM
IC₅₀ (Inhibition of Adipose Differentiation) Rat-3-10 x 10⁻¹¹ M[5]

Table 3: In Vivo Luteolytic Activity of Fluprostenol

SpeciesEffectDosageReference
RatsTermination of pregnancy270 µg/kg

Conclusion

This compound is a structurally interesting synthetic prostaglandin analogue. Although direct biological data is currently unavailable, its close relationship to fluprostenol provides a strong basis for predicting its pharmacological profile. It is anticipated to be a potent and selective FP receptor agonist with potential applications in reproductive medicine and ophthalmology. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this compound, facilitating its further investigation and potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a proposed synthesis and characterization workflow for fluprostenol (B1673476) methyl amide. As of this writing, specific published literature detailing the synthesis and full characterization of fluprostenol methyl amide is limited.[1] The methodologies described herein are based on established principles of organic synthesis and analytical chemistry, drawing parallels from the synthesis of related prostaglandin (B15479496) analogs and fatty acid amides.

Introduction

Fluprostenol is a potent synthetic analog of prostaglandin F2α (PGF2α) and acts as a selective agonist for the prostaglandin F receptor (FP receptor).[2] Its isopropyl ester, travoprost, is clinically used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[2] this compound is the methyl amide derivative of fluprostenol. While its specific biological activities are not extensively documented in published literature, its structural similarity to other biologically active prostaglandin amides suggests potential for unique pharmacological properties.[1] This guide provides a comprehensive overview of a plausible synthetic route and a detailed protocol for the characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Formal NameN-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[1]
Molecular FormulaC₂₄H₃₂F₃NO₅[1][3]
Molecular Weight471.5 g/mol [1][3]
AppearanceA solution in ethanol (B145695) (as supplied by vendors)[1]
Purity≥98% (as supplied by vendors)[4]
Storage-20°C[1]
Stability≥ 2 years at -20°C[1]

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned starting from its corresponding carboxylic acid, fluprostenol. The core of this synthesis is the formation of an amide bond between the carboxyl group of fluprostenol and methylamine (B109427). A common and efficient method for this transformation is through the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

The proposed synthetic workflow involves two main stages: activation of the carboxylic acid and subsequent amidation.

Synthesis_Workflow Fluprostenol Fluprostenol (Starting Material) Activation Carboxylic Acid Activation Fluprostenol->Activation Coupling Reagent (e.g., HATU, HOBt) Activated_Ester Activated Fluprostenol Intermediate Activation->Activated_Ester Amidation Amidation with Methylamine Activated_Ester->Amidation Crude_Product Crude Fluprostenol Methyl Amide Amidation->Crude_Product Methylamine Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Fluprostenol Methyl Amide Purification->Final_Product

Caption: Proposed synthesis workflow for this compound from fluprostenol.

Materials:

  • Fluprostenol

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Hydroxybenzotriazole (HOBt)

  • Methylamine (2.0 M solution in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of fluprostenol (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add DIPEA (3 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents).

  • Activation: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

  • Amidation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a 2.0 M solution of methylamine in THF (1.5 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Purified Fluprostenol Methyl Amide NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (HRMS) Synthesized_Product->MS IR Infrared Spectroscopy Synthesized_Product->IR HPLC HPLC Synthesized_Product->HPLC TLC TLC Synthesized_Product->TLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation TLC->Confirmation

Caption: Comprehensive workflow for the analytical characterization of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the prostaglandin backbone, the trifluoromethylphenoxy group, and the newly introduced methyl amide group. Key signals would include multiplets for the vinyl protons, signals for the protons on the cyclopentane (B165970) ring, a doublet for the N-methyl group, and a broad singlet for the amide N-H.

  • ¹³C NMR: The carbon NMR spectrum should confirm the presence of all 24 carbon atoms. Diagnostic peaks would include those for the amide carbonyl carbon, the carbons of the trifluoromethyl group, and the aromatic and aliphatic carbons of the main structure.

4.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ESI-TOF) should be used to determine the accurate mass of the molecule, confirming its elemental composition (C₂₄H₃₂F₃NO₅). The expected [M+H]⁺ ion would be observed.

4.2.3. Infrared (IR) Spectroscopy

  • The IR spectrum will provide information about the functional groups present. Key absorption bands to look for include a broad O-H stretch from the hydroxyl groups, a C=O stretch from the amide carbonyl, an N-H stretch from the amide, and C-F stretching bands from the trifluoromethyl group.

4.2.4. High-Performance Liquid Chromatography (HPLC)

  • HPLC analysis should be performed to determine the purity of the synthesized compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid) can be used. The purity is determined by the peak area percentage of the main product.

The following table summarizes the expected outcomes from the characterization experiments.

AnalysisExpected Result
¹H NMR Characteristic shifts for prostaglandin backbone, trifluoromethylphenoxy group, and a doublet for the N-methyl group.
¹³C NMR Approximately 24 distinct carbon signals, including an amide carbonyl peak.
HRMS (ESI) Calculated m/z for [C₂₄H₃₂F₃NO₅ + H]⁺ = 472.2305; Found = 472.23xx
IR (cm⁻¹) ~3300 (O-H, N-H stretch), ~1640 (C=O amide I), ~1550 (N-H bend amide II), ~1250 (C-F stretch)
HPLC Purity >98%

Biological Activity and Signaling Pathways

Fluprostenol, the parent compound, is a potent FP receptor agonist. Activation of the FP receptor typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C.

While the specific biological activity of this compound has not been reported, it is plausible that it retains affinity for the FP receptor.[1] Further research would be required to determine its binding affinity, efficacy, and potential downstream signaling effects.

FP_Receptor_Signaling Ligand Fluprostenol / this compound FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Canonical signaling pathway of the prostaglandin F (FP) receptor.

Conclusion

This technical guide outlines a robust and plausible approach for the synthesis and comprehensive characterization of this compound. The proposed methods are based on well-established chemical principles and analytical techniques commonly employed in medicinal chemistry and drug development. The successful synthesis and characterization of this compound will enable further investigation into its pharmacological profile and potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols as needed for their specific laboratory settings.

References

Fluprostenol Methyl Amide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There are no published reports on the biological activity of Fluprostenol (B1673476) methyl amide.[1] This guide synthesizes information on its parent compound, Fluprostenol, and other prostaglandin (B15479496) F2α (PGF2α) analogs to provide a foundational understanding for research and development professionals. The experimental data and protocols detailed herein are based on studies of closely related compounds and should be adapted and validated for Fluprostenol methyl amide.

Introduction

This compound is a synthetic analog of prostaglandin F2α.[1] It is structurally derived from Fluprostenol, a potent agonist of the prostaglandin F (FP) receptor.[2] PGF2α analogs are a class of compounds with significant therapeutic applications, including in ophthalmology for the treatment of glaucoma and in veterinary medicine for reproductive management.[1][3] This document provides a comprehensive overview of the anticipated core pharmacology, mechanism of action, and relevant experimental methodologies for the study of this compound, based on the well-established characteristics of Fluprostenol and other PGF2α analogs.

Chemical Structure:

  • Formal Name: N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[1]

  • Molecular Formula: C24H32F3NO5[1]

Core Pharmacology and Mechanism of Action

Fluprostenol and its analogs exert their biological effects primarily through the activation of the FP receptor, a G-protein coupled receptor (GPCR).[2][4] The binding of an agonist like Fluprostenol to the FP receptor is expected to initiate a cascade of intracellular signaling events.

Receptor Binding and Activation

Fluprostenol is a high-affinity agonist at the FP receptor. While specific binding data for this compound is unavailable, the data for Fluprostenol provides a strong reference point.

Table 1: Receptor Binding and Potency of Fluprostenol and Related Analogs

CompoundReceptorAssay TypeValueSpeciesReference
(+)-FluprostenolFPKi49.9 nMHuman (cloned)
(+)-FluprostenolFPEC502.4 nMHuman (cloned)
FluprostenolFPIC50 (PGF2α binding)3.5 nMHuman[2]
FluprostenolFPIC50 (PGF2α binding)7.5 nMRat[2]
AL-5848 (Travoprost acid)FPKd33.8 nMBovine[5]
Signaling Pathways

Activation of the FP receptor by PGF2α analogs typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[6]

Furthermore, studies on PGF2α and its analogs have demonstrated the involvement of other downstream signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7]

Signaling Pathway Diagram:

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMA Fluprostenol Methyl Amide FP_Receptor FP Receptor (GPCR) FMA->FP_Receptor Gq Gq FP_Receptor->Gq ERK ERK1/2 FP_Receptor->ERK via EGFR transactivation STAT3 STAT3 FP_Receptor->STAT3 P PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKC->ERK Gene Gene Expression (e.g., SOCS-3, COX-2) ERK->Gene STAT3->Gene

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.

Experimental Workflow:

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing FP receptor Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]PGF2α) Radioligand_Prep->Incubation Test_Compound_Prep Prepare serial dilutions of This compound Test_Compound_Prep->Incubation Separation Separate bound and free radioligand (filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification IC50_Calc Calculate IC50 value Quantification->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Receptor Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor (e.g., bovine corpus luteum, HEK293 cells transfected with the human FP receptor) in a suitable buffer.[5] Centrifuge the homogenate to pellet the membranes, then resuspend in assay buffer.

  • Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]PGF2α or [3H]AL-5848), and varying concentrations of this compound.[5]

  • Incubation: Incubate the mixture at a specified temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 275 minutes).[5]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate an increase in intracellular calcium, a key event in FP receptor signaling.

Methodology:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the FP receptor (e.g., human trabecular meshwork cells, A7r5 cells) in a suitable medium.[8]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.[8]

  • Assay: Place the dye-loaded cells in a fluorometric imaging plate reader or a fluorescence microscope.

  • Stimulation: Add varying concentrations of this compound to the cells and monitor the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the ERK1/2 signaling pathway following stimulation with this compound.

Methodology:

  • Cell Treatment: Culture cells expressing the FP receptor and treat them with varying concentrations of this compound for different time points (e.g., 0, 5, 10, 20 minutes).[6]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Quantitative Data Summary

The following table summarizes key quantitative data for Fluprostenol and related PGF2α analogs. This data can serve as a benchmark for future studies on this compound.

Table 2: Functional Potency of PGF2α Analogs

CompoundAssayCell/Tissue TypeEC50/IC50SpeciesReference
(+)-FluprostenolIntracellular Calcium MobilizationCloned human ocular FP receptors17.5 nMHuman
(+)-FluprostenolIntracellular Calcium MobilizationRat A7r5 cells19.1 nMRat
(+)-FluprostenolIntracellular Calcium MobilizationMouse 3T3 cells37.3 nMMouse
PGF2αPGE2 ReleaseCat iris45 nMCat[9]
FluprostenolInhibition of Adipose DifferentiationRat adipose precursor cells30-100 pMRat[2]

Conclusion

This compound, as a close analog of Fluprostenol, is anticipated to be a potent and selective FP receptor agonist. The technical information and experimental protocols provided in this guide offer a solid framework for initiating research into its specific biological activities. Future studies should focus on determining its receptor binding affinity, functional potency in cell-based assays, and in vivo efficacy in relevant animal models. Such research will be crucial in elucidating the therapeutic potential of this novel compound.

References

An In-depth Technical Guide to the In Vitro Evaluation of Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature specifically detailing the in vitro biological activity of Fluprostenol methyl amide is not currently available.[1] This guide is therefore based on the extensive in vitro studies of its parent compound, Fluprostenol, a potent and selective prostaglandin (B15479496) F2α (FP) receptor agonist.[2][3] The experimental protocols and expected outcomes described herein are predicated on the structural similarity between Fluprostenol and its methyl amide analog.

Introduction

This compound is a synthetic analog of Fluprostenol, which itself is a potent analog of the endogenous prostaglandin F2α (PGF2α).[1][4] PGF2α and its analogs exert their diverse physiological effects primarily through the activation of the prostaglandin F2α receptor, commonly known as the FP receptor.[5][6] The FP receptor is a G-protein coupled receptor (GPCR) that is a key therapeutic target for conditions such as glaucoma, where its activation leads to a reduction in intraocular pressure.[5][7]

This technical guide provides a comprehensive overview of the essential in vitro studies required to characterize the pharmacological profile of this compound. It details the expected mechanism of action, downstream signaling pathways, and provides standardized experimental protocols for its evaluation.

Core Mechanism of Action: FP Receptor Activation

This compound is expected to act as an agonist at the FP receptor. Upon binding, it would induce a conformational change in the receptor, leading to the activation of coupled intracellular G-proteins and the initiation of downstream signaling cascades. The primary G-protein coupled to the FP receptor is Gq.[5][8]

Downstream Signaling Pathways

Activation of the FP receptor by an agonist predominantly initiates the Gq signaling pathway. However, evidence also suggests potential coupling to other G-proteins like Gi and G12/G13.[5]

3.1 Primary Gq Pathway

The canonical signaling pathway activated by FP receptor agonists involves the Gq protein, which in turn activates phospholipase C (PLC).[5][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] The subsequent rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[5]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FMA Fluprostenol Methyl Amide FP_Receptor FP Receptor FMA->FP_Receptor binds Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Response Cellular Response PKC->Response phosphorylates targets Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Protocol (Ca²⁺ Mobilization) cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Incubate (24h) A1->A2 B1 Load cells with Fluo-4 AM dye A2->B1 B2 Wash cells B1->B2 B3 Add Fluprostenol Methyl Amide (test compound) B2->B3 B4 Measure fluorescence (Kinetic Read) B3->B4 C1 Generate dose- response curve B4->C1 C2 Calculate EC₅₀ C1->C2

References

The Enigmatic Derivative: A Technical Examination of Fluprostenol and the Quest for Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

Fluprostenol (B1673476), a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α), has carved a significant niche in both veterinary and clinical medicine. Its isopropyl ester, travoprost (B1681362), is a widely recognized therapeutic agent for glaucoma, effectively reducing intraocular pressure.[1][2] This technical guide delves into the discovery, history, and pharmacological profile of fluprostenol, while also addressing the current state of knowledge regarding its methyl amide derivative, fluprostenol methyl amide. While the parent compound is well-documented, its methyl amide analog remains a compound with no published reports on its biological activity, presenting a unique case study in drug analog exploration.[1]

Discovery and History of Fluprostenol

The development of fluprostenol is rooted in the broader exploration of prostaglandin analogs for various therapeutic applications. Prostaglandins (B1171923), a group of lipid compounds, are involved in a wide array of physiological processes, including inflammation, blood flow, and the contraction of smooth muscle. The discovery that PGF2α induces luteolysis (the degradation of the corpus luteum) spurred the development of synthetic analogs with enhanced potency and stability for use in veterinary medicine to synchronize estrus in livestock.[1]

Fluprostenol emerged from this research as a potent luteolytic agent.[1] Subsequently, the therapeutic potential of F-series prostaglandin analogs in ophthalmology was investigated, leading to the development of travoprost, the isopropyl ester of fluprostenol.[1] Travoprost was found to be an effective ocular hypotensive drug, functioning as a prodrug that is hydrolyzed in the eye to the active compound, fluprostenol.[2]

Physicochemical Properties

A clear distinction in the available data exists between fluprostenol and its methyl amide derivative. While comprehensive data for fluprostenol is readily available, this compound is primarily characterized by its chemical formula and molecular weight.

PropertyFluprostenolThis compound
Formal Name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acidN-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide
Molecular Formula C23H29F3O6C24H32F3NO5
Molecular Weight 458.47 g/mol [3]471.5 g/mol [1]
CAS Number 54276-17-4[3]Not available

Synthesis of Fluprostenol and its Analogs

The synthesis of fluprostenol and other F-series prostaglandins is a complex, multi-step process. A chemoenzymatic approach has been developed for the unified synthesis of several prostaglandins, including fluprostenol.[4] This method highlights the use of biocatalysis to achieve high stereoselectivity, a crucial aspect of prostaglandin synthesis.

A generalized workflow for the chemoenzymatic synthesis of fluprostenol is outlined below. The synthesis of this compound would likely involve a final amidation step from the fluprostenol carboxylic acid, a common transformation in medicinal chemistry to alter the physicochemical properties of a compound, such as its solubility and cell permeability.

G cluster_0 Core Synthesis cluster_1 Final Steps Bicyclic Ketone Bicyclic Ketone Lactone Intermediate Lactone Intermediate Bicyclic Ketone->Lactone Intermediate Baeyer-Villiger Monooxygenase Corey Alcohol Intermediate Corey Alcohol Intermediate Lactone Intermediate->Corey Alcohol Intermediate Reduction Enone Intermediate Enone Intermediate Corey Alcohol Intermediate->Enone Intermediate Oxidation & Horner-Wadsworth-Emmons Protected Fluprostenol Protected Fluprostenol Enone Intermediate->Protected Fluprostenol Ketoreductase & Wittig Olefination Fluprostenol Fluprostenol Protected Fluprostenol->Fluprostenol Deprotection This compound This compound Fluprostenol->this compound Amidation with Methylamine

Generalized chemoenzymatic synthesis workflow for Fluprostenol.
Experimental Protocols: Key Synthesis Steps[4]

  • Biocatalytic Desymmetrization: A Baeyer-Villiger monooxygenase is used to catalyze the stereoselective oxidation of a bicyclic ketone to a lactone intermediate. The reaction is typically carried out in a buffered aqueous solution with the enzyme and a suitable cofactor regeneration system.

  • Ketoreductase-catalyzed Diastereoselective Reduction: An enone intermediate is reduced to the corresponding alcohol using a ketoreductase (KRED) enzyme. This step is critical for establishing the correct stereochemistry of the ω-side-chain. The reaction is generally performed in a buffer with the enzyme, the substrate, and a cofactor like NADPH.

Mechanism of Action of Fluprostenol

As a PGF2α analog, fluprostenol primarily exerts its effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[3][5] Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses depending on the tissue type.

In the eye, the binding of fluprostenol to the FP receptor in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for its intraocular pressure-lowering effect.[6] This is thought to involve the remodeling of the extracellular matrix.

G Fluprostenol Fluprostenol FP Receptor FP Receptor Fluprostenol->FP Receptor Gq/11 Protein Gq/11 Protein FP Receptor->Gq/11 Protein Activation Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activation PIP2 PIP2 Phospholipase C->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Protein Kinase C Protein Kinase C DAG->Protein Kinase C Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response Protein Kinase C->Cellular Response

Simplified signaling pathway of Fluprostenol via the FP receptor.

Pharmacological Data of Fluprostenol

The biological activity of fluprostenol has been characterized in various in vitro assays. The following table summarizes key pharmacological data for fluprostenol.

ParameterValueCell/Receptor SystemReference
Ki 49.9 nMFP Receptor[3]
EC50 2.4 nMFP Receptor[3]
EC50 (Ca2+ mobilization) 17.5 nMCloned human ocular FP receptors[3]
EC50 (Ca2+ mobilization) 19.1 nMRat A7r5 cells[3]
EC50 (Ca2+ mobilization) 37.3 nMMouse 3T3 cells[3]

The Unexplored Frontier: this compound

As previously stated, there is a conspicuous absence of published biological data for this compound.[1] This lack of information means that its pharmacological profile, including its receptor binding affinity, potency, and potential therapeutic effects, remains unknown. The synthesis of such an analog is a common strategy in drug discovery to modulate properties like metabolic stability, solubility, and receptor interaction. It is plausible that this compound has been synthesized for research purposes, but the findings have not been publicly disclosed.

Conclusion

Fluprostenol stands as a testament to the successful translation of basic prostaglandin research into valuable therapeutic agents. Its journey from a veterinary luteolytic agent to a cornerstone of glaucoma management, via its prodrug travoprost, highlights the power of analog development. While the story of fluprostenol is well-documented, the case of this compound underscores the vast, unexplored chemical space that surrounds established drugs. For researchers and drug development professionals, the absence of data on this particular derivative serves as a reminder of the countless potential molecules that await investigation, each holding the possibility of new therapeutic discoveries. Future research is needed to elucidate the biological activity of this compound and determine if it holds any advantages over its well-characterized parent compound.

References

The Prostaglandin F2α Analogue, Fluprostenol Methyl Amide: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the therapeutic potential of Fluprostenol methyl amide based on the known pharmacology of its parent compound, Fluprostenol, and other prostaglandin (B15479496) F2α (PGF2α) analogues. As of the writing of this guide, there are no published reports on the direct biological activity of this compound itself.[1] The information presented herein is an extrapolation and should be interpreted with caution.

Introduction

This compound is a synthetic analogue of prostaglandin F2α (PGF2α). It is the methyl amide derivative of Fluprostenol, a potent agonist of the prostaglandin F (FP) receptor.[1] The isopropyl ester of Fluprostenol, known as Travoprost, is a widely used medication for the treatment of glaucoma and ocular hypertension.[1] Like other PGF2α analogues, Fluprostenol and its derivatives are thought to exert their therapeutic effects primarily through the activation of the FP receptor, a G-protein coupled receptor (GPCR). This guide provides an in-depth overview of the mechanism of action, potential therapeutic applications, and relevant experimental methodologies for studying compounds in this class.

Mechanism of Action: FP Receptor Signaling

Fluprostenol and related PGF2α analogues are selective agonists for the FP receptor. The FP receptor is primarily coupled to the Gq/11 family of G proteins.[2][3][4][5] Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade.

The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).[6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8][9][10]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6][7][8] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and modulation of gene expression.[7]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Direct Effects PKC->Cellular_Response Phosphorylation Cascade Fluprostenol Fluprostenol (or analogue) Fluprostenol->FP_receptor Agonist Binding

Caption: FP Receptor Signaling Pathway. Max Width: 760px.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Fluprostenol and other clinically relevant PGF2α analogues at the FP receptor. This data is crucial for comparing the relative potency and selectivity of these compounds.

Table 1: FP Receptor Binding Affinities (Ki) of Prostaglandin F2α Analogues

CompoundKi (nM)SpeciesReference(s)
(+)-Fluprostenol49.9Human[3]
Travoprost acid35Human[5]
Latanoprost acid98Human[5]
Bimatoprost acid59 - 83Human[5][11][12]
Bimatoprost6310 - 9250Human[12]

Table 2: FP Receptor Functional Potencies (EC50) of Prostaglandin F2α Analogues

CompoundEC50 (nM)Assay TypeCell LineReference(s)
(+)-Fluprostenol2.4Calcium MobilizationCloned human ocular FP receptors[3]
(+)-Fluprostenol6.1Phosphoinositide TurnoverCloned human ciliary body FP receptors[2]
Travoprost acid3.2Phosphoinositide TurnoverCloned human ciliary body FP receptors[2]
Travoprost (isopropyl ester)42.3Phosphoinositide TurnoverCloned human ciliary body FP receptors[2]
Latanoprost acid54.6Phosphoinositide TurnoverCloned human ciliary body FP receptors[2]
Latanoprost (isopropyl ester)126Phosphoinositide TurnoverCloned human ciliary body FP receptors[2]
Bimatoprost acid5.8Phosphoinositide TurnoverCloned human ciliary body FP receptors[2]
Bimatoprost694Phosphoinositide TurnoverCloned human ciliary body FP receptors[2]
Bimatoprost3070Calcium MobilizationHEK-293 cells with cloned human ciliary body FP receptor[12]

Potential Therapeutic Application: Glaucoma

The primary therapeutic application for potent FP receptor agonists is in the management of glaucoma and ocular hypertension.

Mechanism in Glaucoma: In the eye, FP receptor agonists are believed to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor, the fluid that fills the front part of the eye. This is primarily achieved by enhancing the uveoscleral outflow pathway, and to a lesser extent, by affecting the trabecular meshwork outflow. The exact cellular mechanisms involve the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, which reduces resistance to aqueous humor outflow.

Clinical Efficacy of Related Compounds: Clinical trials have consistently demonstrated the efficacy of PGF2α analogues in lowering IOP.

  • Travoprost: The prodrug of Fluprostenol, has been shown to provide statistically significant and clinically relevant reductions in mean IOP, ranging from 6.5 to 9.0 mmHg in most studies.

  • Latanoprost: In a 6-month study, Latanoprost 0.005% once daily reduced diurnal IOP from 25.2 mmHg to 16.7 mmHg (a 33.7% reduction).[13] Another year-long study in Japanese patients showed an IOP reduction of 5.4 ± 2.9 mmHg from a baseline of 23.5 ± 2.2 mmHg.[14]

  • Bimatoprost: A large-scale open-label clinical trial showed that after 30 days of therapy, the mean IOP was reduced by 4.6 mmHg (a 19.3% reduction) from a baseline of 21.9 mmHg.[6]

Given that Fluprostenol is the active metabolite of Travoprost, it is reasonable to infer that this compound, if appropriately delivered and metabolized, would exhibit similar IOP-lowering effects.

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the FP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the FP receptor. This typically involves homogenization of the cells or tissue in a lysis buffer, followed by centrifugation to pellet the membranes. The membrane pellet is then resuspended in a suitable buffer.[15]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., this compound).[12][15]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[15]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[15]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[15]

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the FP receptor (e.g., HEK-293 cells transfected with the human FP receptor) are cultured in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Varying concentrations of the test compound are added to the wells.[12]

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[12]

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) is determined.[12]

Trabecular Meshwork (TM) Contractility Assay

This ex vivo assay assesses the effect of a compound on the contractility of the trabecular meshwork, a key tissue involved in aqueous humor outflow.

Methodology:

  • Tissue Preparation: Strips of trabecular meshwork are dissected from animal or human donor eyes and mounted in an organ bath or on a force transducer.

  • Contraction Induction: A contractile agent, such as endothelin-1, is added to the bath to induce a stable contraction of the TM strips.

  • Compound Application: The test compound is then added to the bath, and the change in isometric tension of the TM strips is recorded.

  • Data Analysis: The ability of the compound to relax the pre-contracted TM strips is quantified and compared to a vehicle control.

Preclinical Experimental Workflow for Glaucoma Drug Evaluation

The following diagram illustrates a typical preclinical workflow for evaluating a novel compound like this compound for its potential as a glaucoma therapeutic.

Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_formulation Formulation and Delivery receptor_binding FP Receptor Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50) receptor_binding->functional_assay tm_contractility Trabecular Meshwork Contractility Assay functional_assay->tm_contractility decision1 Potent and Efficacious? tm_contractility->decision1 animal_model Animal Model of Glaucoma (e.g., Ocular Hypertension Model) iop_measurement IOP Measurement (Tonometry) animal_model->iop_measurement decision2 Significant IOP Lowering? iop_measurement->decision2 safety_toxicology Ocular and Systemic Safety/Toxicology Studies decision3 Safe and Well-Tolerated? safety_toxicology->decision3 formulation_dev Topical Formulation Development formulation_dev->animal_model start Compound Synthesis (this compound) start->receptor_binding decision1->formulation_dev Yes decision1->start No decision2->safety_toxicology Yes decision2->formulation_dev No (Reformulate/Re-evaluate) decision3->start No end Candidate for Clinical Trials decision3->end Yes

Caption: Preclinical Drug Discovery Workflow for Glaucoma. Max Width: 760px.

Conclusion

This compound, as a close analogue of the potent FP receptor agonist Fluprostenol, holds significant therapeutic potential, particularly in the field of ophthalmology for the treatment of glaucoma. Its presumed mechanism of action via the FP receptor-Gq-PLC signaling pathway is well-established for this class of compounds and is a validated target for IOP reduction. While direct biological data on the methyl amide derivative is currently lacking, the extensive research on related PGF2α analogues provides a strong foundation for its further investigation. The experimental protocols and preclinical workflow outlined in this guide offer a roadmap for the systematic evaluation of this compound and other novel FP receptor agonists. Future studies are warranted to characterize the specific pharmacological profile of this compound and to determine its efficacy and safety in relevant preclinical models.

References

Fluprostenol Methyl Amide: A Technical Overview of Receptor Interaction and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluprostenol (B1673476) methyl amide is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). While it is structurally related to potent prostaglandin F (FP) receptor agonists like fluprostenol, a comprehensive search of the scientific literature reveals a notable absence of published studies on the biological activity and receptor binding affinity of fluprostenol methyl amide itself.[1] This guide, therefore, provides a detailed examination of the well-characterized parent compound, fluprostenol (also known as travoprost (B1681362) acid), to offer a predictive framework for the potential interactions of its methyl amide derivative. The focus will be on receptor binding affinity, downstream signaling cascades, and the experimental protocols used to determine these characteristics.

Receptor Binding Affinity of Fluprostenol

Fluprostenol is a high-affinity and selective agonist for the prostaglandin F (FP) receptor.[2][3] Its binding characteristics have been evaluated across various prostaglandin receptor subtypes. The data presented below is for travoprost acid ([+]-fluprostenol), the active form of the glaucoma medication travoprost.

Table 1: Receptor Binding Affinity (Ki) of Travoprost Acid ([+]-Fluprostenol) for Prostanoid Receptors

Receptor SubtypeKi (nM)
FP 35 ± 5
EP19540
EP33501
DP52,000
EP441,000
IP> 90,000
TP121,000

Data sourced from Sharif, N.A., et al. (2003).[4]

The data clearly indicates that travoprost acid is a highly selective agonist for the FP receptor, with significantly lower affinity for other prostanoid receptors.[4]

Table 2: Agonist Potency (EC50) of Travoprost Acid at the FP Receptor in Various Cell Types

Cell TypeEC50 (nM)
Human Ciliary Muscle1.4
Human Trabecular Meshwork3.6
Mouse Fibroblasts2.6
Rat Aortic Smooth Muscle2.6

Data sourced from Sharif, N.A., et al. (2003).[4]

Experimental Protocols

The following sections detail standardized methodologies for conducting receptor binding and functional assays for prostaglandin analogs like fluprostenol.

Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the binding affinity (Ki) of a test compound against a specific prostaglandin receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the FP receptor.

Materials:

  • Cell membranes prepared from a cell line recombinantly expressing the human FP receptor.

  • Radioligand, e.g., [³H]-PGF2α.

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of unlabeled PGF2α).

  • Assay buffer (e.g., Tris-HCl with MgCl2 and EDTA).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, [³H]-PGF2α, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled PGF2α.

  • Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes FP Receptor Membranes Incubation Incubation (Membranes + Radioligand + Compound) Membranes->Incubation Radioligand [3H]-PGF2α Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a Radioligand Receptor Binding Assay.

FP Receptor Signaling Pathway

The prostaglandin F (FP) receptor is a G protein-coupled receptor (GPCR).[5][6] Upon agonist binding, it primarily couples to the Gq family of G proteins, initiating a well-defined signaling cascade.[6][7]

Key Steps in FP Receptor Signaling:

  • Agonist Binding: Fluprostenol binds to the FP receptor, inducing a conformational change.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[8][9]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.

  • Downstream Cellular Responses: Activated PKC phosphorylates various target proteins, leading to a range of cellular responses, including smooth muscle contraction, cell proliferation, and gene expression changes.[6]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Flu Fluprostenol FP_R FP Receptor Flu->FP_R binds Gq Gq Protein FP_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ ER->Ca releases Ca->PKC co-activates Response Cellular Response PKC->Response phosphorylates targets

Caption: FP Receptor Gq-PLC Signaling Pathway.

Conclusion

While direct experimental data for this compound is currently unavailable in public literature, the extensive research on its parent compound, fluprostenol, provides a strong foundation for predicting its pharmacological profile. It is highly probable that this compound will also act as a selective FP receptor agonist, initiating the Gq/PLC signaling cascade. The experimental protocols detailed in this guide offer a clear roadmap for researchers to empirically determine the binding affinity and functional potency of this and other novel prostaglandin analogs, thereby contributing to the development of new therapeutics targeting the prostaglandin signaling system.

References

Fluprostenol in Lipid Biochemistry Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there are no published reports on the specific biological activity of Fluprostenol (B1673476) methyl amide. This guide will focus on the well-researched parent compound, Fluprostenol, a potent prostaglandin (B15479496) F2α (FP) receptor agonist. The information presented herein on Fluprostenol provides a foundational understanding that can inform potential future investigations into its methyl amide analog.

Introduction to Fluprostenol

Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α), a key lipid mediator in various physiological processes.[1][2] As a potent and selective agonist for the prostaglandin F (FP) receptor, Fluprostenol has been instrumental in elucidating the role of the PGF2α signaling pathway in diverse biological systems.[3][4] Its applications span from veterinary medicine, where it is used as a luteolytic agent, to ophthalmology, where its isopropyl ester prodrug, travoprost, is a first-line treatment for glaucoma and ocular hypertension by reducing intraocular pressure.[1][2]

The study of Fluprostenol provides a critical framework for understanding how prostanoids modulate cellular function, particularly within the realm of lipid biochemistry. Its actions are primarily mediated through the activation of G-protein coupled FP receptors, initiating a cascade of intracellular signaling events.

Mechanism of Action and Signaling Pathways

Fluprostenol exerts its biological effects by binding to and activating the FP receptor, a member of the Gq-coupled receptor family.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[7][8] The resulting increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses. These can include smooth muscle contraction, modulation of ion channels, and regulation of gene expression.[1][6] In some cellular contexts, the PGF2α-FP receptor pathway can also trans-activate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway, thereby influencing cell proliferation.[5]

Fluprostenol_Signaling_Pathway Fluprostenol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Contraction, Gene Expression) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Fluprostenol-induced FP receptor signaling cascade.

Quantitative Data for Fluprostenol

The following table summarizes key quantitative parameters for Fluprostenol's interaction with the FP receptor from various studies. These values are crucial for designing experiments and understanding the compound's potency and selectivity.

ParameterSpeciesCell/Tissue TypeValueReference
Ki HumanCloned FP Receptor35 ± 5 nM[4]
IC50 HumanFP Receptor Binding3.5 nM[3]
IC50 RatFP Receptor Binding7.5 nM[3]
EC50 HumanCiliary Muscle Cells1.4 nM[4]
EC50 HumanTrabecular Meshwork Cells3.6 nM[4]
EC50 Mouse3T3 Fibroblasts2.6 nM[4]
EC50 RatAortic Smooth Muscle Cells2.6 nM[4]
IC50 RatAdipose Precursor Differentiation0.03-0.1 nM[3][9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize FP receptor agonists like Fluprostenol. These protocols would be applicable for the future study of Fluprostenol methyl amide.

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a direct downstream product of PLC activation, to quantify FP receptor agonism.

Methodology:

  • Cell Culture: Culture human trabecular meshwork (h-TM) cells or other cells expressing the FP receptor (e.g., A7r5 cells) in appropriate media.

  • Radiolabeling: Incubate confluent cell monolayers with [3H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with a LiCl-containing buffer. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Agonist Treatment: Treat the cells with varying concentrations of Fluprostenol for a defined period (e.g., 60 minutes).

  • Extraction: Terminate the incubation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

  • Purification: Isolate the total water-soluble [3H]-IPs from the cell lysates using anion-exchange chromatography (e.g., Dowex columns).[10]

  • Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

  • Data Analysis: Plot the [3H]-IP accumulation against the logarithm of the agonist concentration to determine the EC50 value.

PI_Turnover_Workflow Phosphoinositide Turnover Assay Workflow A 1. Cell Culture (e.g., h-TM cells) B 2. Radiolabeling with [³H]-myo-inositol A->B C 3. Pre-incubation with LiCl B->C D 4. Agonist Treatment (Fluprostenol) C->D E 5. Extraction with Acid D->E F 6. Anion-Exchange Chromatography E->F G 7. Scintillation Counting of [³H]-IPs F->G H 8. Data Analysis (EC₅₀ Determination) G->H

Workflow for a Phosphoinositide Turnover Assay.
Intracellular Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration following FP receptor activation.

Methodology:

  • Cell Culture: Plate cells expressing the FP receptor onto black-walled, clear-bottom microplates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.[8]

  • Incubation: Allow the dye to de-esterify within the cells, becoming fluorescent upon binding to calcium.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

  • Agonist Addition: Add varying concentrations of Fluprostenol to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The peak fluorescence intensity following agonist addition corresponds to the maximum calcium release. Plot the peak fluorescence (minus baseline) against the logarithm of the agonist concentration to calculate the EC50.

Trabecular Meshwork (TM) Contractility Assay

This ex vivo assay assesses the functional effect of FP receptor agonists on the contractility of TM tissue, which is relevant to their mechanism in glaucoma.

Methodology:

  • Tissue Preparation: Isolate bovine or human TM strips and mount them in an organ bath system connected to a force-length transducer.[8][11]

  • Equilibration: Equilibrate the tissue strips under a baseline tension in a physiological salt solution, bubbled with carbogen (B8564812) (95% O2, 5% CO2).

  • Induction of Contraction: Induce a stable contraction using an agent like endothelin-1 (B181129) (ET-1).[8][11]

  • Agonist Treatment: Pre-incubate the tissue with Fluprostenol before adding the contractile agent, or add Fluprostenol after a stable contraction is achieved, to measure its inhibitory or relaxant effects.

  • Data Recording: Continuously record the isometric force generated by the tissue strips.

  • Data Analysis: Quantify the change in contractile force in the presence of the FP receptor agonist compared to the control (ET-1 alone).

The Role of the Methyl Amide Moiety: A Biochemical Perspective

While no specific data exists for this compound, we can speculate on the potential biochemical implications of this modification based on the broader understanding of fatty acid amides (FAAs).[12][13]

FAAs are a class of endogenous signaling lipids that includes well-known molecules like anandamide (B1667382) and oleamide.[12][14] The amide group can significantly alter the physicochemical properties of a molecule compared to its carboxylic acid counterpart.

  • Metabolic Stability: The amide bond is generally more resistant to enzymatic hydrolysis than an ester bond. Fatty acid amides are primarily degraded by fatty acid amide hydrolase (FAAH).[14] Modifying Fluprostenol to a methyl amide could potentially alter its metabolic profile, possibly leading to a longer duration of action compared to the free acid.

  • Receptor Interaction: The replacement of the carboxylate group with a methyl amide changes the hydrogen bonding potential and overall polarity of the ligand. This could influence its binding affinity and selectivity for the FP receptor and potentially other prostanoid receptors.

  • Cellular Permeability: The modification could affect the molecule's ability to cross cell membranes, which might influence its bioavailability and access to intracellular targets.

The study of other prostaglandin amides, such as Bimatoprost (an ethyl amide), has shown that they can act as potent FP receptor agonists, sometimes with unique pharmacological profiles.[4][15] Therefore, it is plausible that this compound would retain activity at the FP receptor, but its precise potency, efficacy, and metabolic fate would require empirical investigation using the protocols outlined above.

Conclusion

Fluprostenol is a powerful pharmacological tool for investigating the PGF2α signaling pathway in lipid biochemistry. Its well-characterized activity as a potent FP receptor agonist provides a solid foundation for understanding its physiological and pathological roles. While its methyl amide derivative remains uncharacterized, the established methodologies for studying FP receptor agonists, combined with a general understanding of fatty acid amide biochemistry, provide a clear roadmap for future research. Such studies will be essential to determine if this modification offers any therapeutic advantages or novel pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There are no published reports on the biological activity of fluprostenol (B1673476) methyl amide.[1] The following application notes and protocols are based on the well-characterized parent compound, fluprostenol, and are provided as a guide for the initial investigation of fluprostenol methyl amide. Researchers should adapt these protocols as necessary for their specific experimental setup.

Product Information: this compound

This compound is the N-methyl amide analog of fluprostenol, a potent prostaglandin (B15479496) F2α (FP) receptor agonist.[1] The methyl amide modification of the terminal carboxyl group may alter the compound's solubility, metabolic stability, and pharmacokinetic profile compared to fluprostenol.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Formal Name N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[1]
Molecular Formula C₂₄H₃₂F₃NO₅[1][2]
Formula Weight 471.5 g/mol [1][2]
Purity ≥98%
Formulation A solution in ethanol[1]
Solubility DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 1 mg/mL[1]
Storage -20°C[1]
Stability ≥ 2 years[1]

Biological Context and Hypothesized Activity

Fluprostenol is a high-affinity FP prostaglandin receptor agonist. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins to initiate a signaling cascade involving phospholipase C (PLC), leading to the mobilization of intracellular calcium.[3][4] This signaling pathway is involved in various physiological processes, including smooth muscle contraction and the regulation of intraocular pressure (IOP).[3][4]

It is hypothesized that this compound will also act as an FP receptor agonist. Its potency and efficacy relative to fluprostenol would need to be determined experimentally. The isopropyl ester of fluprostenol, travoprost, is an effective ocular hypotensive drug used in the treatment of glaucoma.[1]

Quantitative Data for Fluprostenol (Parent Compound)

The following table summarizes the reported in vitro activity of fluprostenol, which can serve as a benchmark for evaluating this compound.

Table 2: In Vitro Activity of (+)-Fluprostenol

ParameterSpecies/Cell LineValueReference
Ki Human FP Receptor49.9 nM
IC₅₀ Human FP Receptor3.5 nM[5][6]
IC₅₀ Rat FP Receptor7.5 nM[5][6]
EC₅₀ Cloned Human Ocular FP Receptors17.5 nM
EC₅₀ Rat A7r5 Cells19.1 nM
EC₅₀ Mouse 3T3 Cells37.3 nM

Experimental Protocols

The following are detailed protocols for the initial characterization of a novel prostaglandin analog like this compound.

Protocol 1: Competitive Radioligand Binding Assay for FP Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • [³H]-Latanoprost or other suitable radioligand

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4

  • This compound (test compound)

  • PGF2α or Fluprostenol (unlabeled competitor)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture HEK293-FP cells and harvest. Homogenize cells in ice-cold binding buffer and centrifuge. Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, [³H]-Latanoprost (e.g., 5 nM final concentration), and binding buffer.

    • Non-specific Binding: Cell membranes, [³H]-Latanoprost, and a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Competition: Cell membranes, [³H]-Latanoprost, and serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay for Functional Potency

This protocol measures the ability of this compound to stimulate the FP receptor and elicit a functional response, determining its potency (EC₅₀).

Materials:

  • HEK293 or CHO cells stably expressing the human FP receptor

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

  • This compound (test compound)

  • PGF2α or Fluprostenol (positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the FP receptor-expressing cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with the assay buffer to remove excess dye. Add fresh assay buffer to each well.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer at a concentration 5x the final desired concentration.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Inject the compound dilutions into the wells and continue to record the fluorescence intensity for at least 2-3 minutes.

  • Data Analysis:

    • Determine the maximum change in fluorescence from baseline for each well.

    • Plot the fluorescence change against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Visualizations

FP Receptor Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction) PKC->Response Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->Response Ligand Fluprostenol (or Analog) Ligand->FP_Receptor Binds

Caption: FP Receptor Gq signaling pathway.

Experimental Workflow for Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., Ca²⁺ Mobilization) (Determine EC₅₀ & Efficacy) Binding->Functional Selectivity Receptor Selectivity Panel (vs. other Prostanoid Receptors) Functional->Selectivity PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK Efficacy Efficacy Model (e.g., Intraocular Pressure Reduction in Rabbits/Monkeys) PK->Efficacy Tox Preliminary Toxicology (e.g., Ocular Irritation) Efficacy->Tox Start This compound (Test Compound) Start->Binding

References

Application Notes and Protocols for Fluprostenol Methyl Amide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol (B1673476) methyl amide is a synthetic analog of fluprostenol, which is a potent F-series prostaglandin (B15479496) analog.[1] Like its parent compound, fluprostenol methyl amide is expected to act as a selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2][3] Activation of the FP receptor initiates a signaling cascade that can influence a variety of cellular processes, including differentiation, proliferation, and contraction.[4][5][6] While there are no published reports on the specific biological activity of this compound, its structural similarity to fluprostenol suggests it may be a valuable tool for studying FP receptor-mediated signaling pathways in various in vitro models.[1]

These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, based on its known chemical properties and the activities of related FP receptor agonists.

Data Presentation

The following table summarizes the key quantitative data for this compound and related compounds. This information is essential for preparing stock solutions and designing experiments.

CompoundMolecular Weight ( g/mol )Solubility in DMSOSolubility in Ethanol (B145695)Solubility in PBS (pH 7.2)Potency (EC50/IC50)Reference
This compound 471.550 mg/mL50 mg/mL1 mg/mLNot Reported[1]
(+)-Fluprostenol458.47>100 mg/mL>100 mg/mL>16 mg/mLEC50 = 2.4 nM (FP receptor)[2]
Prostaglandin F2α (PGF2α)354.5>100 mg/mL>100 mg/mL10 mg/mL50-100 nM (physiological activity)[6]
Fluprostenol isopropyl ester500.620 mg/mL25 mg/mL500 µg/mL (in 1:1 DMF:PBS)EC50 = 40.2 nM (human ocular FP receptor)[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use.

Materials:

  • This compound (typically supplied as a solution in ethanol)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Gentle stream of nitrogen gas

  • Calibrated pipettes and sterile pipette tips

Procedure:

  • Solvent Evaporation (if applicable): If this compound is supplied in ethanol, the solvent must be removed before reconstitution in DMSO.

    • Carefully transfer the desired amount of the ethanolic solution to a sterile amber vial.

    • Under a gentle stream of nitrogen gas, evaporate the ethanol until a dry film or residue of the compound is visible. Avoid harsh heating.

  • Reconstitution in DMSO:

    • To the dried compound, add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 471.5 g/mol ):

      • Volume of DMSO = (1 mg / 471.5 g/mol ) / (10 mmol/L) = 0.212 mL or 212 µL.

    • Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. The stability in DMSO at -20°C is expected to be at least six months.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the high-concentration stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations and minimize DMSO concentration in the final culture, it is advisable to perform an intermediate dilution.

    • Thaw a single aliquot of the 10 mM stock solution.

    • Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This will result in a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.

  • Final Dilution:

    • Add the appropriate volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 1 µL of the 100 µM intermediate solution.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as used for the highest concentration of this compound.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, as an analog of Prostaglandin F2α, is predicted to exert its effects through the FP receptor. The binding of this compound to the FP receptor activates a Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. The elevated calcium and DAG together activate Protein Kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FMA Fluprostenol Methyl Amide FP_receptor FP Receptor (GPCR) FMA->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylates downstream targets

Caption: Predicted signaling pathway of this compound via the FP receptor.

Experimental Workflow for Cell Culture Treatment

The following workflow outlines the key steps for dissolving and applying this compound to cell cultures.

Experimental_Workflow cluster_treatment Cell Treatment start Start dissolve Dissolve Fluprostenol Methyl Amide in DMSO (10 mM Stock) start->dissolve aliquot Aliquot and Store Stock Solution at -80°C dissolve->aliquot thaw Thaw a Single Aliquot aliquot->thaw intermediate_dilution Prepare Intermediate Dilution in Cell Culture Medium thaw->intermediate_dilution vehicle_control Prepare Vehicle Control (DMSO in Medium) thaw->vehicle_control treat_cells Treat Cells with Final Concentration intermediate_dilution->treat_cells incubate Incubate Cells for Desired Time Period treat_cells->incubate assay Perform Downstream Assays (e.g., Proliferation, Gene Expression) incubate->assay end End assay->end

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes & Protocols for the Quantification of Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol methyl amide is a synthetic analog of prostaglandin (B15479496) F2α.[1] Prostaglandins and their analogs are potent lipid compounds with diverse physiological effects, making their accurate quantification crucial in various research and development settings, including pharmacology, toxicology, and cosmetic science.[2][3] While specific validated methods for the quantification of this compound are not widely published, robust analytical methodologies developed for similar prostaglandin analogs can be readily adapted. This document provides a detailed application note and a representative protocol for the quantification of this compound in a relevant matrix (e.g., cosmetic serum or biological plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[4][5][6]

The provided protocol is based on established methods for the analysis of prostaglandin analogs such as bimatoprost, travoprost (B1681362), and latanoprost.[3][4][7]

Analytical Method Overview

The quantification of this compound is optimally achieved through LC-MS/MS. This technique combines the separation power of high-performance liquid chromatography (HPLC) with the specific and sensitive detection of tandem mass spectrometry. The general workflow involves sample preparation to extract the analyte from the matrix, chromatographic separation to isolate it from other components, and finally, detection and quantification by the mass spectrometer.

Data Presentation: Representative Quantitative Parameters

The following table summarizes typical quantitative data achievable with an optimized LC-MS/MS method for prostaglandin analogs, which would be the target for a validated this compound assay.

ParameterRepresentative ValueDescription
Limit of Quantification (LOQ) 0.01 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Limit of Detection (LOD) 0.005 - 0.5 ng/mLThe lowest concentration of the analyte that can be detected but not necessarily quantified with accuracy.
Linearity (R²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
Accuracy (% Bias) Within ± 15% (± 20% at LOQ)The closeness of the measured value to the true value, expressed as a percentage bias.
Precision (% RSD) < 15% (< 20% at LOQ)The degree of scatter between a series of measurements, expressed as the relative standard deviation.
Recovery 85 - 115%The efficiency of the extraction process, representing the percentage of the analyte recovered from the sample matrix.

Experimental Protocols

This section details a representative protocol for the quantification of this compound in a cosmetic serum matrix. This protocol can be adapted for other matrices such as plasma with appropriate modifications to the sample preparation steps.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of Fluprostenol or a structurally similar prostaglandin analog)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Sample matrix (e.g., cosmetic serum, plasma)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS salts

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold or equivalent extraction apparatus

  • Nitrogen evaporator

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Accurately weigh or pipette 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution to the sample.

  • Dilution & Acidification: Add 400 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M-H]⁻ or [M+H]⁺ for this compound (to be determined by infusion)

  • Product Ion (Q3): Characteristic fragment ions of this compound (to be determined by infusion and fragmentation)

  • Collision Energy (CE): To be optimized for the specific MRM transitions

  • Source Parameters:

    • Capillary Voltage: To be optimized

    • Source Temperature: To be optimized

    • Gas Flow: To be optimized

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Aliquot is_spike Spike Internal Standard sample->is_spike dilute Dilute & Acidify is_spike->dilute spe Solid-Phase Extraction dilute->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: General experimental workflow for the quantification of this compound.

LC-MS/MS Quantification Logic

lc_msms_logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry mixture Sample Mixture separation Analyte Separation mixture->separation ionization Ionization (ESI) separation->ionization Eluted Analyte q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector quantification Quantification (Peak Area Ratio) detector->quantification

Caption: Logical flow of analyte quantification using LC-MS/MS.

References

Application Notes and Protocols for Fluprostenol Methyl Amide in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol (B1673476) methyl amide is a synthetic analog of prostaglandin (B15479496) F2α. While its parent compound, fluprostenol, is a known potent prostaglandin F receptor (FP receptor) agonist used in veterinary medicine, and its isopropyl ester form, travoprost, is a widely prescribed treatment for glaucoma, there is a notable lack of published scientific literature on the specific biological activities of fluprostenol methyl amide.[1] This document, therefore, provides a set of detailed, projected application notes and experimental protocols for the investigation of this compound in glaucoma research models. The methodologies outlined are based on established protocols for other prostaglandin analogs (PGAs), such as latanoprost, travoprost, and the prostamide, bimatoprost, and are intended to serve as a comprehensive guide for researchers initiating studies on this novel compound.[2][3][4]

Prostaglandin analogs are the first-line therapy for open-angle glaucoma due to their efficacy in lowering intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy.[3][5][6] They primarily act by increasing the outflow of aqueous humor from the eye through both the uveoscleral (unconventional) and trabecular (conventional) pathways.[5][7] The proposed research detailed herein aims to elucidate the potential of this compound as a therapeutic agent for glaucoma by characterizing its effects on these pathways.

Mechanism of Action and Signaling Pathway

This compound, as a prostaglandin F2α analog, is hypothesized to act as a selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][5] Activation of the FP receptor in ocular tissues, such as the ciliary muscle and trabecular meshwork, is expected to trigger downstream signaling cascades that lead to a reduction in IOP.

The primary proposed signaling pathway involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events are thought to lead to the remodeling of the extracellular matrix in the uveoscleral pathway and relaxation of the trabecular meshwork, thereby increasing aqueous humor outflow.[5][7]

Fluprostenol_Methyl_Amide_Signaling_Pathway FMA Fluprostenol Methyl Amide FP_Receptor Prostaglandin F Receptor (FP) FMA->FP_Receptor G_Protein Gq/11 FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates ECM_Remodeling Extracellular Matrix Remodeling Ca_Release->ECM_Remodeling PKC->ECM_Remodeling TM_Relaxation Trabecular Meshwork Relaxation PKC->TM_Relaxation Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow TM_Relaxation->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

In Vitro Models

1. Human Trabecular Meshwork (hTM) Cell Culture

  • Objective: To assess the direct effects of this compound on hTM cells, including changes in cell morphology, extracellular matrix protein expression, and contractility.

  • Methodology:

    • Primary hTM cells are isolated from donor human corneoscleral rims and cultured in appropriate media.

    • Cells are treated with varying concentrations of this compound (e.g., 1 nM to 10 µM).

    • Cell Viability and Morphology: Assessed using MTT assay and phase-contrast microscopy.

    • Extracellular Matrix Protein Expression: Analyzed by Western blotting or ELISA for fibronectin, laminin, and collagen IV.

    • Contractility Assay: hTM cells are cultured on a collagen gel. Changes in gel contraction are measured after treatment with this compound.

2. Human Ciliary Muscle (hCM) Cell Culture

  • Objective: To evaluate the effect of this compound on hCM cells, focusing on the expression of matrix metalloproteinases (MMPs), which are crucial for uveoscleral outflow.

  • Methodology:

    • Primary hCM cells are cultured from donor ciliary body tissue.

    • Cells are treated with this compound at various concentrations.

    • MMP Expression and Activity: The expression of MMP-1, MMP-2, MMP-3, and MMP-9 is quantified by qRT-PCR and Western blotting. The enzymatic activity of secreted MMPs in the culture medium is measured by zymography.

Ex Vivo Model

1. Perfused Human Anterior Segment Organ Culture

  • Objective: To measure the effect of this compound on aqueous humor outflow facility in a model that preserves the intact trabecular meshwork and uveoscleral outflow pathways.[7]

  • Methodology:

    • Human donor eyes are dissected to obtain the anterior segment, which is then placed in a perfusion organ culture system.

    • A constant flow of perfusion medium is established, and baseline outflow facility is measured.

    • This compound is added to the perfusion medium, and changes in outflow facility are recorded over time.

In Vivo Models

1. Normotensive and Hypertensive Rabbit Model

  • Objective: To determine the IOP-lowering efficacy and duration of action of topically administered this compound.

  • Methodology:

    • New Zealand White rabbits are used. Ocular hypertension can be induced in one eye by methods such as intracameral injection of hypertonic saline.

    • A single drop of this compound ophthalmic solution (formulated at various concentrations, e.g., 0.001% to 0.01%) is administered to one eye of each rabbit. The contralateral eye receives a vehicle control.

    • IOP is measured at baseline and at various time points post-instillation (e.g., 1, 2, 4, 8, 12, and 24 hours) using a calibrated tonometer (e.g., Tono-Pen or rebound tonometer).[8][9][10]

2. Laser-Induced Ocular Hypertensive Monkey Model

  • Objective: To evaluate the long-term IOP-lowering effect and safety of this compound in a primate model that closely mimics human glaucoma.[11]

  • Methodology:

    • Ocular hypertension is induced in one eye of cynomolgus monkeys by argon laser photocoagulation of the trabecular meshwork.

    • Once a stable elevated IOP is achieved, monkeys are treated once daily with a topical ophthalmic solution of this compound.

    • IOP is measured regularly. Slit-lamp biomicroscopy and ophthalmoscopy are performed to assess for any signs of ocular inflammation or toxicity.

Hypothetical Experimental Workflow

Experimental_Workflow cluster_0 In Vitro & Ex Vivo Screening cluster_1 In Vivo Efficacy & Safety Cell_Culture hTM & hCM Cell Culture Mechanism_Study Assess Cytotoxicity, ECM Expression, MMP Activity Cell_Culture->Mechanism_Study Organ_Culture Perfused Anterior Segment Outflow_Facility Measure Outflow Facility Organ_Culture->Outflow_Facility Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Outflow_Facility->Lead_Optimization Rabbit_Model Rabbit Ocular Hypertension Model IOP_Lowering Evaluate IOP Reduction & Duration of Action Rabbit_Model->IOP_Lowering Monkey_Model Monkey Glaucoma Model Toxicity_Assessment Long-term Safety & Ocular Tolerability Monkey_Model->Toxicity_Assessment IOP_Lowering->Monkey_Model Preclinical_Development Preclinical Development Toxicity_Assessment->Preclinical_Development Start This compound (Novel Compound) Start->Cell_Culture Start->Organ_Culture Lead_Optimization->Rabbit_Model

References

Application Notes and Protocols for Fluprostenol Methyl Amide in Ophthalmology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol (B1673476) methyl amide is a synthetic analog of prostaglandin (B15479496) F2α. While direct research on the methyl amide derivative is limited, its close structural relationship to fluprostenol isopropyl ester (Travoprost), a widely studied and clinically approved medication for glaucoma, provides a strong basis for its investigation in ophthalmology.[1] Travoprost, an ester prodrug, is rapidly hydrolyzed in the eye to its active form, fluprostenol free acid.[2][3] It is anticipated that fluprostenol methyl amide would undergo a similar conversion to the active fluprostenol acid, thus exhibiting a comparable mechanism of action. These notes, therefore, draw upon the extensive research available for Travoprost and other prostaglandin F2α analogs to provide a comprehensive guide for researchers investigating this compound.

Prostaglandin analogs are a first-line treatment for open-angle glaucoma and ocular hypertension due to their potent intraocular pressure (IOP)-lowering effects, once-daily dosing, and favorable safety profile.[4][5][6] They primarily function by increasing the outflow of aqueous humor from the eye.[2][3][7][8]

Mechanism of Action

Fluprostenol, the active form of its prodrugs, is a selective agonist for the prostaglandin F (FP) receptor.[7][9] The primary mechanism for IOP reduction involves enhancing aqueous humor outflow through two main pathways:

  • Uveoscleral Outflow: This is considered the principal mechanism. Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix.[3][10] This involves the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix, thereby reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway.[3][11]

  • Trabecular Outflow: Evidence also suggests that prostaglandin analogs, including fluprostenol, can increase outflow through the conventional trabecular meshwork pathway.[7][12][13][14] Studies have shown that fluprostenol can counteract the contractile effects of endothelin-1 (B181129) (ET-1) on the trabecular meshwork, a factor that can be elevated in glaucoma.[12][13][14] By inhibiting ET-1-induced contraction, fluprostenol may relax the trabecular meshwork, thereby increasing aqueous humor outflow.

Beyond IOP reduction, some research suggests that prostaglandin analogs like latanoprost (B1674536) may have neuroprotective effects, potentially through the activation of the PI3K-Akt-mTOR signaling pathway, which is involved in promoting neurite outgrowth.[15]

Data Presentation: Efficacy of Prostaglandin F2α Analogs

The following tables summarize the intraocular pressure (IOP)-lowering efficacy and common adverse effects of clinically available prostaglandin F2α analogs, which are expected to be comparable to this compound.

Table 1: Comparative IOP-Lowering Efficacy of Prostaglandin Analogs

Prostaglandin AnalogMean IOP Reduction (mmHg)IOP Reduction from Baseline (%)
Latanoprost 0.005%6.5 - 9.025 - 32%
Travoprost 0.004%6.5 - 9.025 - 32%
Bimatoprost 0.03%Not specified27 - 33%
Tafluprost 0.0015%Not specified25 - 32%

Note: Data compiled from multiple clinical studies.[5][7][16][17]

Table 2: Incidence of Common Ocular Adverse Effects

Adverse EffectLatanoprostTravoprostBimatoprost
Conjunctival Hyperemia16.5%33%40.2%

Source: A meta-analysis of 13 trials.[6]

Experimental Protocols

Below are detailed protocols for key experiments to characterize the effects of this compound in ophthalmology research, based on established methods for other prostaglandin analogs.

Protocol 1: In Vivo Measurement of Intraocular Pressure (IOP) in an Animal Model

Objective: To determine the IOP-lowering efficacy and duration of action of topically administered this compound in a relevant animal model (e.g., normotensive rabbits or a glaucoma-induced primate model).

Materials:

  • This compound solution in a suitable vehicle (e.g., buffered saline with a preservative like benzalkonium chloride, or a BAK-free formulation).

  • Tonometer suitable for the animal model (e.g., Tono-Pen, rebound tonometer).

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).

  • Animal restraining device.

  • Positive control (e.g., Travoprost 0.004%).

  • Vehicle control.

Procedure:

  • Acclimatization and Baseline: Acclimatize animals to the experimental procedures for at least one week. Measure baseline IOP at consistent times of the day for 3-5 days to establish a stable diurnal curve.

  • Drug Administration:

    • Gently restrain the animal.

    • Instill a single drop (e.g., 30 µL) of the test article (this compound), positive control, or vehicle into the cul-de-sac of one eye. The contralateral eye can serve as an untreated control or receive the vehicle.

    • Record the time of administration.

  • IOP Measurement:

    • At predetermined time points post-instillation (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), anesthetize the cornea with one drop of proparacaine.

    • Measure IOP using a calibrated tonometer. Obtain at least three independent readings and average them for each time point.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each treatment group at each time point.

    • Compare the IOP reduction between the this compound group, the positive control group, and the vehicle group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: In Vitro Trabecular Meshwork Contractility Assay

Objective: To assess the effect of this compound on endothelin-1 (ET-1)-induced contraction of the trabecular meshwork.

Materials:

  • Freshly isolated bovine or human trabecular meshwork (TM) strips.

  • Organ bath system with a force-length transducer.

  • Krebs-Ringer solution, aerated with 95% O2 / 5% CO2, maintained at 37°C.

  • Endothelin-1 (ET-1).

  • This compound.

  • Carbachol (B1668302) (as a control for general smooth muscle contraction).

  • FP receptor antagonist (e.g., AL-8810) to confirm receptor-mediated effects.

Procedure:

  • Tissue Preparation: Dissect TM strips and mount them in the organ bath under a baseline tension.

  • Equilibration: Allow the tissue to equilibrate in the Krebs-Ringer solution for at least 60 minutes, with solution changes every 15-20 minutes.

  • Contraction Induction:

    • Induce a reference contraction with a high concentration of carbachol (e.g., 10⁻⁶ M).

    • After washout and return to baseline, induce a stable contraction with ET-1 (e.g., 10⁻⁸ M).

  • Treatment:

    • Once the ET-1-induced contraction has plateaued, add this compound (e.g., 10⁻⁶ M) to the bath and record any changes in tension.

    • In a separate set of experiments, pre-incubate the TM strips with this compound before adding ET-1 to assess its inhibitory effect.

  • Receptor Specificity (Antagonist Study):

    • Pre-incubate TM strips with an FP receptor antagonist (e.g., AL-8810) before adding this compound and then ET-1 to determine if the effects are mediated by the FP receptor.

  • Data Analysis:

    • Express the contractile force as a percentage of the maximal carbachol-induced contraction.

    • Compare the ET-1-induced contraction in the presence and absence of this compound.

Visualizations

Signaling Pathway of Fluprostenol

Fluprostenol_Signaling Fluprostenol Fluprostenol (Active Acid) FP_Receptor FP Receptor Fluprostenol->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein FP_Receptor->Inhibition PLC Phospholipase C (PLC) Gq_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release MMP_Upregulation MMP Gene Transcription & Upregulation DAG->MMP_Upregulation Ca_Release->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow ET1 Endothelin-1 (ET-1) ET_Receptor ET Receptor ET1->ET_Receptor TM_Contraction Trabecular Meshwork Contraction ET_Receptor->TM_Contraction Trabecular_Outflow_Dec Decreased Trabecular Outflow TM_Contraction->Trabecular_Outflow_Dec Trabecular_Outflow_Inc Increased Trabecular Outflow Inhibition->Trabecular_Outflow_Inc Inhibition of Contraction

Caption: Fluprostenol signaling pathways in the eye.

Experimental Workflow for IOP Measurement

IOP_Workflow Start Start: Animal Acclimatization Baseline Establish Baseline IOP (3-5 days) Start->Baseline Grouping Randomize into Groups: - Vehicle - this compound - Positive Control (Travoprost) Baseline->Grouping Dosing Administer Single Topical Dose Grouping->Dosing Measurement Measure IOP at Timed Intervals (e.g., 0, 2, 4, 8, 12, 24h) Dosing->Measurement Analysis Data Analysis: Calculate ΔIOP from Baseline & Statistical Comparison Measurement->Analysis End End: Determine Efficacy & Duration Analysis->End

References

Application Notes and Protocols for the Study of Prostaglandin Receptors Using Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There are no published reports on the biological activity of fluprostenol (B1673476) methyl amide.[1] These application notes and protocols are based on the closely related compound, (+)-fluprostenol (also known as travoprost (B1681362) acid), a potent and selective prostaglandin (B15479496) F2α (FP) receptor agonist.[2][3] The methodologies described herein provide a foundational framework for the characterization of fluprostenol methyl amide.

Introduction to Fluprostenol and the FP Receptor

Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α).[4] It is a high-affinity agonist for the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to Gq/11 proteins, and its activation initiates a signaling cascade that leads to the mobilization of intracellular calcium.[5][6][7] This pathway is integral to various physiological processes, and FP receptor agonists are utilized in therapeutic applications such as the treatment of glaucoma.[4][8]

Given that this compound is a methyl amide analog of fluprostenol, it is hypothesized that it will also interact with the FP receptor.[1] The following protocols are designed to determine the binding affinity and functional potency of this compound at the FP receptor and to assess its selectivity against other prostanoid receptors.

Quantitative Data for (+)-Fluprostenol

The following tables summarize the binding affinities and functional potencies of (+)-fluprostenol at various human prostanoid receptors. This data serves as a benchmark for the potential activity of this compound.

Table 1: Binding Affinity of (+)-Fluprostenol at Prostanoid Receptors

Receptor SubtypeKi (nM)Reference
FP 3-4 [9]
FP 35 ± 5 [3]
FP 49.9
DP52,000 ± 7200[3]
EP19540 ± 1240[3]
EP33501 ± 461[3]
EP441,000 ± 2590[3]
IP>90,000[3]
TP>121,000[3]

Table 2: Functional Potency (EC50) of (+)-Fluprostenol

Assay TypeCell Line / TissueEC50 (nM)Reference
Calcium Mobilization Cloned Human Ocular FP Receptors 17.5
Calcium Mobilization Rat A7r5 Cells 19.1
Calcium Mobilization Mouse 3T3 Cells 37.3
Phosphoinositide Turnover Human Ciliary Muscle Cells 1.4 [3]
Phosphoinositide Turnover Human Trabecular Meshwork Cells 3.6 [3]
Phosphoinositide Turnover Rat Aortic Smooth Muscle Cells 2.6 [3]

Signaling Pathway and Experimental Workflow

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist like fluprostenol initiates a canonical Gq signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates many of the receptor's physiological effects.

FP_Signaling_Pathway cluster_cytoplasm Cytoplasm FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Cyto Ca²⁺ ER->Ca_Cyto Releases Ca_ER Ca²⁺ Cellular_Response Downstream Cellular Response Ca_Cyto->Cellular_Response Mediates Ligand Fluprostenol (or Methyl Amide) Ligand->FP_Receptor

Caption: FP Receptor Gq Signaling Pathway.

Experimental Workflow for Characterization

The following workflow outlines the key steps to characterize the pharmacological profile of a novel compound like this compound at the FP receptor.

Experimental_Workflow Compound This compound (Test Compound) Binding_Assay Radioligand Binding Assay (Competition) Compound->Binding_Assay Functional_Assay Calcium Mobilization Assay Compound->Functional_Assay Data_Analysis1 Determine Ki (Binding Affinity) Binding_Assay->Data_Analysis1 Data_Analysis2 Determine EC50 (Functional Potency) Functional_Assay->Data_Analysis2 Selectivity Selectivity Profiling (Test at other PG receptors) Data_Analysis1->Selectivity Data_Analysis2->Selectivity Conclusion Pharmacological Profile Selectivity->Conclusion

Caption: Workflow for Pharmacological Characterization.

Experimental Protocols

These protocols are generalized and should be optimized for specific cell lines and laboratory conditions.

Protocol 1: Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.[10][11]

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human FP receptor.

  • Radioligand: [3H]-PGF2α or another suitable FP receptor radioligand.

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-specific Control: A high concentration of a known unlabeled FP agonist (e.g., 10 µM (+)-fluprostenol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Manifold (Harvester).

  • Scintillation Vials and Fluid.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of radioligand + 50 µL of non-specific control + 150 µL of membrane suspension.

    • Competition: 50 µL of radioligand + 50 µL of serially diluted test compound + 150 µL of membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[12]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an agonist and stimulate an increase in intracellular calcium concentration ([Ca2+]i) via the FP receptor.[13][14][15]

Materials:

  • Cells: A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Culture Medium: Appropriate for the cell line.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM, Fluo-8 AM, or a commercial kit like FLIPR Calcium Assay Kit.

  • Probenecid (B1678239) (optional): An anion-transport inhibitor that can prevent dye leakage from some cell types.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.

  • Test Compound: this compound, prepared in a stock solution and serially diluted in assay buffer.

  • Positive Control: A known FP agonist (e.g., (+)-fluprostenol).

  • Fluorescence Plate Reader: With kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, often including the fluorescent dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C, followed by a period at room temperature to allow for de-esterification of the dye.

  • Assay Execution:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • The instrument's integrated pipettor will then add the test compound (and controls) to the cell plate.

    • Immediately following the addition, continue to record the fluorescence intensity kinetically for a period of 1-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax).

By following these protocols, researchers can effectively determine the binding affinity and functional activity of this compound, providing a comprehensive pharmacological profile and enabling its use as a tool for studying prostaglandin receptors.

References

Application Notes and Protocols for Determining the Bioactivity of Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol methyl amide is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). As an analog of fluprostenol, it is anticipated to function as a potent agonist of the Prostaglandin F2α receptor (FP receptor). The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of the FP receptor initiates a signaling cascade that is pivotal in various physiological processes, making it a significant target for drug discovery. These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound by measuring its effects on intracellular calcium mobilization and inositol (B14025) monophosphate accumulation.

Mechanism of Action: The FP Receptor Signaling Pathway

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] The subsequent rise in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn can modulate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like proliferation and differentiation.[2][3]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FMA Fluprostenol Methyl Amide FP_receptor FP Receptor (GPCR) FMA->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_cyto Ca2+ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Ca2_cyto->PKC MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates Cellular_response Cellular Response (e.g., Proliferation) MAPK_cascade->Cellular_response

FP Receptor Signaling Pathway

Data Presentation: Potency of FP Receptor Agonists

The following table summarizes the potency (EC50 values) of Travoprost (B1681362) acid ((+)-Fluprostenol), a close analog of this compound, in inducing intracellular calcium mobilization in various cell lines expressing the FP receptor.[4] This data can serve as a benchmark for evaluating the activity of this compound.

CompoundAssay TypeCell LineReceptor TypeEC50 (nM)
Travoprost acidIntracellular Ca2+ MobilizationRat A7r5 cellsEndogenous Rat FP17.5 - 37
Travoprost acidIntracellular Ca2+ MobilizationMouse 3T3 cellsEndogenous Mouse FP17.5 - 37
Travoprost acidIntracellular Ca2+ MobilizationHEK293 cellsCloned Human Ocular FP17.5 - 37

Experimental Protocols

Two primary cell-based assays are recommended for quantifying the activity of this compound at the FP receptor: an intracellular calcium mobilization assay for real-time kinetic analysis and an inositol monophosphate (IP1) accumulation assay for a robust endpoint measurement.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux using a fluorescent dye in a high-throughput format.[5][6][7][8][9]

Experimental Workflow:

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed HEK293-FP cells in 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells load_dye Load cells with calcium-sensitive dye incubate_cells->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye measure_fluorescence Measure baseline and agonist-induced fluorescence (FLIPR/FlexStation) incubate_dye->measure_fluorescence prepare_compound Prepare Fluprostenol methyl amide dilutions prepare_compound->measure_fluorescence calculate_response Calculate fluorescence response over baseline measure_fluorescence->calculate_response plot_curve Plot dose-response curve calculate_response->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50

Calcium Mobilization Assay Workflow

Materials:

  • HEK293 cells stably expressing the human FP receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well microplates

  • Fluo-4 NW Calcium Assay Kit (or similar)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the HEK293-FP cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in assay buffer to achieve the desired final concentrations. It is recommended to prepare these at a 2X final concentration.

  • Measurement of Calcium Flux:

    • Set up the kinetic fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add 100 µL of the 2X compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration of this compound.

    • Plot the fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This protocol outlines an endpoint assay to measure the accumulation of IP1, a stable metabolite in the phosphoinositide pathway, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10][11][12][13][14]

Experimental Workflow:

IP1_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed HEK293-FP cells in 384-well plate incubate_cells Incubate overnight seed_cells->incubate_cells stimulate_cells Stimulate cells with This compound in the presence of LiCl incubate_cells->stimulate_cells incubate_stimulation Incubate for 1 hour stimulate_cells->incubate_stimulation lyse_cells Lyse cells and add HTRF detection reagents incubate_stimulation->lyse_cells incubate_detection Incubate for 1 hour lyse_cells->incubate_detection read_htrf Read HTRF signal incubate_detection->read_htrf calculate_ratio Calculate HTRF ratio read_htrf->calculate_ratio plot_curve Plot dose-response curve calculate_ratio->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50

IP1 Accumulation Assay Workflow

Materials:

  • HEK293 cells stably expressing the human FP receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, low-volume 384-well microplates

  • IP-One HTRF Assay Kit (e.g., from Cisbio)

  • This compound

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed HEK293-FP cells into white, low-volume 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in the stimulation buffer provided in the assay kit, which contains LiCl to inhibit IP1 degradation.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 60 minutes at 37°C.

  • IP1 Detection:

    • Prepare the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the kit protocol.

    • Add 5 µL of the IP1-d2 reagent to each well.

    • Add 5 µL of the anti-IP1-cryptate reagent to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The provided protocols offer robust and reliable methods for characterizing the bioactivity of this compound as an FP receptor agonist. The intracellular calcium mobilization assay provides valuable kinetic data on receptor activation, while the IP1 accumulation assay offers a sensitive and reproducible endpoint measurement. By utilizing these cell-based assays, researchers can effectively determine the potency and efficacy of this compound and advance its development as a potential therapeutic agent.

References

Application Notes and Protocols: Fluprostenol Methyl Amide Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol methyl amide is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). As a potent agonist of the prostaglandin F receptor (FP receptor), it is a valuable tool in a variety of research applications, including studies on glaucoma, reproductive biology, and cellular signaling.[1][2][3] Proper preparation and handling of this compound solutions are critical to ensure experimental accuracy and reproducibility. These application notes provide detailed protocols for the preparation of both stock and aqueous solutions, along with guidelines for assessing their stability.

Chemical and Physical Properties

  • Formal Name: N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[1][4]

  • Molecular Formula: C₂₄H₃₂F₃NO₅[1][4]

  • Formula Weight: 471.5 g/mol [1][4]

  • Purity: ≥98%[1][4]

  • Supplied as: A solution in ethanol[1][4]

Solution Preparation Protocols

This compound is typically supplied as a solution in ethanol (B145695).[1][4] For experimental use, it is often necessary to prepare solutions in other organic solvents or aqueous buffers.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Alternative Organic Solvent

This protocol is suitable for preparing a concentrated stock solution in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Materials:

  • This compound solution in ethanol

  • Solvent of choice (e.g., DMSO, DMF)

  • Sterile, conical-bottom glass vial

  • Gentle stream of nitrogen gas

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Transfer a known volume of the ethanolic solution of this compound to a sterile glass vial.

  • Under a gentle stream of nitrogen gas, carefully evaporate the ethanol until a dry film or residue is visible.

  • Immediately add the desired volume of the alternative solvent (e.g., DMSO, DMF) to the vial to achieve the target concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution

This compound has limited solubility in aqueous buffers.[1][4] Therefore, a dilution from an organic stock solution is the recommended method for preparing aqueous solutions.

Materials:

  • High-concentration stock solution of this compound in a water-miscible organic solvent (e.g., ethanol, DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Bring the high-concentration stock solution and the aqueous buffer to room temperature.

  • In a sterile microcentrifuge tube, add the desired volume of the aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. Note: This gradual addition to a vortexing solution is crucial to prevent precipitation.

  • Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[4]

Solubility Data

The solubility of this compound in various solvents is summarized in the table below.

SolventApproximate Solubility
Ethanol50 mg/mL[1][4]
Dimethyl Sulfoxide (DMSO)50 mg/mL[1]
Dimethylformamide (DMF)50 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL[1][4]

Stability of this compound Solutions

Storage and Stability
  • Ethanolic Stock Solution: When stored at -20°C, the ethanolic solution of this compound is stable for at least two years.[1][4]

  • Organic Stock Solutions (DMSO, DMF): While specific data for the methyl amide is not provided, related compounds like Fluprostenol isopropyl ester are stable in DMSO or DMF for at least six months when stored at -20°C. A similar stability profile can be anticipated for this compound.

  • Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] The amide bond may be susceptible to hydrolysis, especially at non-neutral pH.

Protocol 3: Experimental Workflow for Stability Assessment

This protocol outlines a general procedure for conducting a stability study of this compound in a given solvent system.

Objective: To determine the degradation of this compound over time under specific storage conditions.

Materials:

  • Prepared solution of this compound at a known concentration.

  • Storage containers (e.g., amber glass vials).

  • Environmental chambers or incubators set to desired temperature and humidity conditions.

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).

Procedure:

  • Sample Preparation: Prepare a batch of the this compound solution to be tested. Aliquot the solution into multiple amber glass vials to minimize freeze-thaw cycles and light exposure.

  • Initial Analysis (T=0): Immediately analyze a subset of the aliquots to determine the initial concentration and purity of the compound. This will serve as the baseline.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 7, 14, 30, 60, 90 days), retrieve a set of aliquots from each storage condition.

  • Quantification: Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Compare the concentration at each time point to the initial concentration to calculate the percentage of degradation.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Solution Preparation and Stability Testing Workflow prep Prepare Stock Solution (e.g., in Ethanol) aliquot Aliquot into Vials prep->aliquot storage Store at Varied Conditions (-20°C, 4°C, RT) aliquot->storage analysis Analyze at Time Points (T=0, T=1, T=2...) storage->analysis quant Quantify with LC-MS/MS analysis->quant data Calculate Degradation Rate quant->data

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

G cluster_pathway This compound Signaling Pathway ligand This compound receptor Prostaglandin F Receptor (FP) ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2 ↑ Intracellular Ca²⁺ er->ca2 response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

Caption: Simplified signaling pathway of this compound via the FP receptor.

Conclusion

The protocols and information provided in these application notes are intended to guide researchers in the effective preparation and use of this compound solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental results. For all applications, it is recommended to use freshly prepared aqueous solutions and to store stock solutions appropriately to minimize degradation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fluprostenol methyl amide, a potent prostaglandin (B15479496) F2α analog. The described protocol is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method is validated for its specificity, linearity, accuracy, and precision, ensuring reliable and reproducible results.

Introduction

This compound is a synthetic analog of prostaglandin F2α (PGF2α).[1] Like other PGF2α analogs, it is an agonist of the prostaglandin F receptor (FP receptor), a G-protein-coupled receptor.[2][3] Activation of the FP receptor initiates a signaling cascade that can lead to various physiological responses, making compounds like this compound valuable in pharmaceutical research and development.[2][4] Accurate and reliable analytical methods are crucial for the quality control and formulation development of such compounds. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of prostaglandin analogs due to its high resolution and sensitivity.[5][6][7] This document provides a comprehensive guide to an HPLC method for this compound.

Signaling Pathway of Prostaglandin F2α Analogs

This compound, as a PGF2α analog, is expected to bind to the FP receptor. This interaction primarily activates the Gq protein-coupled pathway, leading to the activation of phospholipase C (PLC).[2][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like proliferation and extracellular matrix remodeling.[8][9]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FMA Fluprostenol methyl amide FP_receptor FP Receptor (GPCR) FMA->FP_receptor Binds to Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG EGFR EGFR MAPK_pathway MAPK Pathway (ERK1/2) EGFR->MAPK_pathway Activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Cellular_response Cellular Response (e.g., Gene Expression, Proliferation) Ca_release->Cellular_response PKC Protein Kinase C (PKC) DAG->PKC PKC->EGFR Transactivates MAPK_pathway->Cellular_response

Caption: this compound signaling pathway.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are optimized for the separation of this compound.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase Acetonitrile and Water (70:30, v/v) with 0.1% Trifluoroacetic Acid, pH adjusted to 3.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • This compound reference standard

Standard Solution Preparation

A stock solution of this compound is prepared by dissolving an accurately weighed amount of the reference standard in the mobile phase to achieve a concentration of 100 µg/mL. Calibration standards are prepared by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

For bulk drug substance, a solution is prepared by dissolving the substance in the mobile phase to a final concentration within the calibration range. For pharmaceutical formulations, a sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering excipients.[5][10] A general SPE protocol is outlined below.

Solid-Phase Extraction (SPE) Protocol:

  • Conditioning: A C18 SPE cartridge is conditioned with methanol (B129727) followed by water.

  • Loading: The sample, diluted in an appropriate aqueous solution, is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: this compound is eluted with a stronger organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for HPLC analysis.

Method Validation

The analytical method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11][12]

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Concentration (µg/mL)Peak Area (arbitrary units)
125,340
5126,700
10254,100
20508,500
401,017,200
501,271,500
Correlation Coefficient (r²) 0.9998
Accuracy

The accuracy of the method was determined by a recovery study. Known amounts of this compound were spiked into a placebo formulation at three different concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0
2020.12100.6
4039.8899.7
Average Recovery (%) 99.77
Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 20 µg/mL standard solution were performed.

ParameterIntra-day RSD (%)Inter-day RSD (%)
Retention Time 0.250.45
Peak Area 0.851.20
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Experimental Workflow

The overall workflow for the analysis of this compound by HPLC is depicted below.

HPLC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions injection Inject Standards and Samples prep_standards->injection prep_sample Prepare Sample Solution (e.g., via SPE) prep_sample->injection hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 210 nm chromatography->detection integration Peak Integration and Quantification detection->integration validation Method Validation (Linearity, Accuracy, etc.) integration->validation report Generate Report validation->report

Caption: HPLC experimental workflow for this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies of this compound in various sample matrices. The provided protocols for sample and standard preparation, along with the detailed chromatographic conditions, offer a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol is a potent synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and is primarily known for its use in veterinary medicine as a luteolytic agent. Its isopropyl ester form, known as travoprost, is a widely used therapeutic for reducing intraocular pressure in the treatment of glaucoma and ocular hypertension. Fluprostenol exerts its biological effects by acting as a selective agonist for the prostaglandin F receptor (FP receptor). Fluprostenol methyl amide is a derivative of fluprostenol. While there is limited published data on the specific biological activities of the methyl amide derivative, the analysis of such compounds is crucial for research, drug metabolism, and pharmacokinetic (DMPK) studies.

This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of prostaglandins (B1171923) and their analogues.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract this compound from a biological matrix such as plasma or urine. Solid-phase extraction is a common and effective technique for cleaning up complex samples before LC-MS/MS analysis.

Materials:

  • SPE Cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (or Acetic Acid, LC-MS grade)

  • Internal Standard (IS) solution (e.g., a deuterated analogue of Fluprostenol, if available)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Thaw biological samples (e.g., 500 µL of plasma) on ice. Add an appropriate amount of the internal standard solution. Vortex briefly.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the sorbent bed. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge to remove interfering substances.

    • Wash 1: Pass 2 mL of water through the cartridge.

    • Wash 2: Pass 2 mL of a 10% methanol in water solution through the cartridge.

  • Elution: Elute the analyte of interest from the cartridge. Pass 2 mL of methanol through the sorbent and collect the eluate in a clean collection tube.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure the residue is fully dissolved.

  • Final Step: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column is recommended (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    12.0 95
    15.0 95
    15.1 20

    | 20.0 | 20 |

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive. Due to the presence of the amide group, positive ionization is likely to provide better sensitivity.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: These should be optimized for the specific instrument and compound. Typical starting points include:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 350°C

    • Gas Flow: 9 L/min

    • Nebulizer Pressure: 40 psi

  • MRM Transitions: These must be determined by infusing a standard solution of this compound and optimizing the precursor ion and product ions. Based on its structure (Molecular Weight: 471.5 g/mol ), theoretical transitions are proposed below.

Data Presentation

The following table summarizes the proposed quantitative parameters for the LC-MS/MS analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 472.5 [M+H]⁺To be determined100To be determined
(Quantifier)To be determinedTo be determined
(Qualifier)To be determinedTo be determined
Internal Standard Dependent on ISTo be determined100To be determined

Note: The precursor ion is listed as the [M+H]⁺ adduct. Product ions and collision energies must be empirically determined by direct infusion of a pure standard into the mass spectrometer. Common fragmentation for prostaglandin-like molecules involves neutral losses of water (H₂O) and cleavages of the aliphatic chains.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify G Fluprostenol FP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Flu Fluprostenol FP_Receptor FP Receptor (GPCR) Flu->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Troubleshooting & Optimization

Improving the stability of Fluprostenol methyl amide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of Fluprostenol methyl amide in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy. What could be the cause?

A1: Cloudiness in your this compound solution can be attributed to several factors:

  • Low Solubility: this compound has limited solubility in aqueous solutions like PBS (approximately 1 mg/ml).[1] If the concentration exceeds this limit, the compound may precipitate.

  • Temperature Effects: Lower temperatures can decrease the solubility of the compound, leading to precipitation.

  • Solvent Evaporation: If the solution has been stored for a period, solvent evaporation can increase the concentration of this compound, causing it to exceed its solubility limit.

Troubleshooting:

  • Gently warm the solution to 37°C to see if the precipitate redissolves.

  • If using a solvent other than ethanol, DMF, or DMSO, ensure the concentration is within the published solubility limits.[1]

  • For aqueous buffers, consider preparing a fresh solution at a concentration known to be soluble.

Q2: I am observing a loss of biological activity in my experiments over time. Could my this compound be degrading?

A2: Yes, a loss of biological activity is a strong indicator of chemical degradation. Prostaglandin (B15479496) F2α analogs, like Fluprostenol, can be susceptible to degradation under certain conditions. The primary degradation pathways for prostaglandins (B1171923) include:

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[2]

  • Oxidation: The cyclopentane (B165970) ring and the side chains of prostaglandins can be targets for oxidation.[3]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the molecule.

Troubleshooting:

  • Prepare fresh solutions for each experiment.

  • Store stock solutions at -20°C or lower in a tightly sealed container.[1]

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • For long-term storage, consider storing the compound as a solid at -20°C.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/ml.[1] For biological experiments, it is common to prepare a concentrated stock solution in one of these organic solvents and then dilute it into the aqueous experimental medium.

Q4: How can I improve the stability of this compound in my aqueous experimental solutions?

A4: To enhance the stability of this compound in aqueous solutions, consider the following strategies:

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6-7.5). Prostaglandins are generally more stable in a slightly acidic to neutral pH range.[4]

  • Use of Buffers: Employing a suitable buffer system can help maintain the optimal pH. However, be aware that some buffer components can potentially catalyze degradation.[5][6] It is advisable to test the compatibility of your chosen buffer.

  • Addition of Stabilizers:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like prostaglandins, enhancing their solubility and stability.[7][8][9][10][11]

    • Antioxidants: Including antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol can help mitigate oxidative degradation.[3][12][13]

  • Temperature Control: Keep the solutions refrigerated or on ice when not in use to slow down potential degradation reactions.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Precipitate formation in the solution Exceeded solubility limit, temperature fluctuation.Gently warm the solution. Ensure the concentration is within the solubility limits for the specific solvent. Prepare fresh dilutions as needed.
Inconsistent experimental results Degradation of the compound, inaccurate pipetting of viscous stock solutions.Prepare fresh solutions before each experiment. Store stock solutions properly. When using viscous solvents like DMSO, ensure accurate pipetting by using positive displacement pipettes or by warming the stock solution to room temperature before use.
Loss of potency over a short period Rapid degradation due to pH, light, or temperature.Check the pH of your experimental medium. Protect the solution from light. Keep the solution cooled when not in immediate use. Consider adding stabilizers like cyclodextrins or antioxidants.
Unexpected peaks in HPLC analysis Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of this compound to illustrate the typical stability profile. Note: This data is for illustrative purposes only and may not represent the actual degradation kinetics of the compound.

Stress ConditionDurationTemperature (°C)% this compound RemainingMajor Degradation Products Formed
0.1 M HCl24 hours6065%Hydrolysis Product A
0.1 M NaOH8 hours6040%Hydrolysis Product B, Epimers
3% H₂O₂24 hours2575%Oxidative Product C
UV Light (254 nm)48 hours2585%Photodegradation Product D
Heat (Dry)72 hours8090%Thermal Isomers

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.[14][15][16][17]

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a 105°C oven for 24 hours.[18] Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in a quartz cuvette to UV light (254 nm) for 48 hours.[15]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method suitable for separating this compound from its potential degradation products.[18][19][20][21]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.[22]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation:

  • The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the separation of the main peak from degradation product peaks in the forced degradation samples.

Visualizations

Signaling Pathway

G Prostaglandin F2α Receptor (FP) Signaling Pathway Fluprostenol Fluprostenol Methyl Amide FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Experimental Workflow

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (30% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (105°C, solid) Stock_Solution->Thermal Photo Photolytic (UV 254nm) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Degradant Identification HPLC->Data

Caption: Forced Degradation Experimental Workflow.

References

Technical Support Center: Fluprostenol Methyl Amide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Fluprostenol methyl amide experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] It is the methyl amide derivative of Fluprostenol, a potent and selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] While there are no published reports on the specific biological activity of this compound, it is expected to function as an FP receptor agonist, similar to its parent compound, Fluprostenol.[1][2]

Q2: What are the primary challenges I should anticipate in my this compound experiments?

A2: The primary challenges stem from the compound's physicochemical properties and the complexities of the biological systems it targets. Key challenges include:

  • Solubility: this compound is sparingly soluble in aqueous solutions.[2]

  • Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[2]

  • GPCR Complexity: The FP receptor, like other GPCRs, can be challenging to work with due to its membrane-bound nature and potential for cell-specific expression and signaling.

  • Lack of Direct Data: There is no published biological data specifically for this compound, requiring researchers to extrapolate expected outcomes from its parent compound, Fluprostenol.[1][2]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solution in ethanol (B145695).[2] To prepare it for experiments, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in a solvent of choice like DMSO or DMF.[2] For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.[2] Stock solutions in organic solvents can be stored at -20°C for at least two years.[1][2]

Troubleshooting Guides

Inconsistent or No Response in Cellular Assays
Potential Cause Recommended Solution
Poor Compound Solubility Ensure complete dissolution of this compound in an appropriate organic solvent before diluting in aqueous buffer. Use sonication or vortexing to aid dissolution. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) and consistent across all wells.
Compound Degradation Prepare fresh dilutions of this compound for each experiment. Avoid storing aqueous solutions for more than a day.[2]
Low Receptor Expression Confirm the expression of the FP receptor in your chosen cell line using techniques like qPCR or Western blotting. Consider using a cell line known to endogenously express the FP receptor or a stably transfected cell line.
Cell Health and Viability Ensure cells are healthy and within an optimal passage number. Perform a cell viability assay (e.g., Trypan Blue or MTT assay) to confirm that the observed lack of response is not due to cytotoxicity.
Incorrect Assay Conditions Optimize assay parameters such as cell density, incubation time, and temperature. Include a positive control (e.g., PGF2α or Fluprostenol) to validate the assay setup.
High Background or Non-Specific Effects
Potential Cause Recommended Solution
Compound Precipitation Visually inspect the assay plate for any signs of compound precipitation. If observed, reduce the final concentration of this compound or try a different solvent system.
Off-Target Effects Test the effect of this compound in a cell line that does not express the FP receptor. If a response is still observed, it may indicate off-target effects.
Contamination Ensure all reagents and labware are sterile and free of contaminants that could interfere with the assay.

Quantitative Data Summary

The following table summarizes the known quantitative data for the parent compound, Fluprostenol . As there is no published data for this compound, these values can be used as an initial reference point for expected potency.

Compound Parameter Value Receptor Assay System
(+)-FluprostenolKi49.9 nMFP ReceptorNot Specified
(+)-FluprostenolEC502.4 nMFP ReceptorNot Specified
(+)-FluprostenolEC5017.5 nMCloned Human Ocular FP ReceptorsIntracellular Calcium Mobilization
(+)-FluprostenolEC5019.1 nMRat A7r5 CellsIntracellular Calcium Mobilization
(+)-FluprostenolEC5037.3 nMMouse 3T3 CellsIntracellular Calcium Mobilization

Experimental Protocols & Methodologies

FP Receptor Signaling Pathway

This compound is expected to activate the FP receptor, which primarily couples to Gq/11 G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

FP_Signaling_Pathway FMA Fluprostenol methyl amide FP_receptor FP Receptor (GPCR) FMA->FP_receptor Binds to Gq_protein Gq/11 FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

FP Receptor Signaling Pathway.

General Experimental Workflow

A typical experimental workflow for assessing the activity of this compound involves several key stages, from compound preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Preparation (Dissolution & Dilution) C Compound Treatment A->C B Cell Culture & Seeding B->C D Incubation C->D E Signal Detection (e.g., Fluorescence) D->E F Data Normalization & Processing E->F G Dose-Response Curve Fitting F->G H EC50/IC50 Determination G->H

General Experimental Workflow.

Detailed Methodology: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following FP receptor activation.

  • Cell Preparation:

    • Seed cells expressing the FP receptor into a 96-well, black-walled, clear-bottom plate at an optimized density.

    • Culture overnight to allow for cell attachment and recovery.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of this compound in an appropriate assay buffer.

    • Use an automated plate reader with an injection system to add the compound dilutions to the cell plate.

  • Signal Detection:

    • Measure the fluorescence intensity before and immediately after the addition of the compound using a plate reader with kinetic read capabilities.

    • Record data for a sufficient duration to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the peak fluorescence response against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Detailed Methodology: Trabecular Meshwork (TM) Contractility Assay

This assay assesses the effect of this compound on the contractility of isolated trabecular meshwork tissue.

  • Tissue Preparation:

    • Dissect strips of trabecular meshwork from donor eyes (e.g., bovine or human) in a chilled physiological salt solution (PSS).

    • Mount the tissue strips in an organ bath system containing PSS, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration:

    • Apply a small initial resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with regular changes of the PSS.

  • Experimental Protocol:

    • Record the baseline contractile activity.

    • Induce a submaximal contraction using a known contractile agent (e.g., carbachol (B1668302) or endothelin-1).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in tension after each addition.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

References

Technical Support Center: Optimizing Fluprostenol Methyl Amide Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there are no published reports on the specific biological activity of Fluprostenol methyl amide.[1] This guide is based on the properties of its parent compound, Fluprostenol, and other well-characterized Prostaglandin (B15479496) F (FP) receptor agonists. All suggested protocols and concentration ranges should be considered as starting points and must be optimized empirically for your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a methyl amide analog of Fluprostenol, a potent F-series prostaglandin analog.[1] It is expected to act as an agonist at the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[2][3] Activation of the FP receptor is primarily coupled through the Gq protein, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates Protein Kinase C (PKC).[3][4]

Q2: How should I prepare stock solutions of this compound?

Proper preparation of stock solutions is critical for reproducible results. The solubility of this compound has been determined by its manufacturer.

SolventSolubility
DMF50 mg/mL
DMSO50 mg/mL
Ethanol (B145695)50 mg/mL
PBS (pH 7.2)1 mg/mL
Data sourced from Cayman Chemical.[1]

For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO or ethanol and then dilute it to the final working concentration in your assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: What are some suitable assays to characterize the activity of this compound?

Given its expected activity as an FP receptor agonist, the following assays are recommended for its initial characterization:

  • Calcium Mobilization Assays: A direct and common method to measure the activation of Gq-coupled receptors like the FP receptor.[5][6]

  • Receptor Binding Assays: To determine the affinity of this compound for the FP receptor.

  • In Vitro Contractility Assays: FP receptor agonists are known to induce smooth muscle contraction, for example, in the trabecular meshwork.[7]

  • Second Messenger Assays: Such as Inositol Phosphate (IP) accumulation assays, which also measure Gq pathway activation.

  • Reporter Gene Assays: To measure downstream transcriptional activation following receptor engagement.[2]

Getting Started: Experimental Workflow for Characterization

For a novel compound like this compound, a systematic approach is recommended to determine its biological activity and optimal concentration.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Assay Optimization A Prepare Stock Solution (e.g., 10 mM in DMSO) B Determine Optimal Cell Seeding Density A->B C Perform Concentration-Response Curve in Calcium Mobilization Assay (e.g., 1 pM to 10 µM) B->C D Calculate EC50 Value C->D E Confirm FP Receptor Dependence (Use FP receptor antagonist, e.g., AL-8810) D->E F Assess Cell Viability at High Concentrations (e.g., MTT or LDH assay) E->F G Validate with a Secondary Assay (e.g., IP-1 Accumulation) F->G H Optimize Incubation Time G->H I Optimize Assay Buffer Components (e.g., probenecid (B1678239) for calcium assays) H->I J Finalize Standard Operating Procedure (SOP) I->J

Caption: A suggested experimental workflow for characterizing this compound.

Troubleshooting Guides

Q4: I am not observing any response in my cell-based assay, even at high concentrations. What could be the issue?

This is a common problem when working with a new compound. Here is a logical workflow to troubleshoot this issue.

G A No Response Observed B Check Cell Health and Viability A->B C Verify FP Receptor Expression in your cell line (e.g., qPCR, Western Blot) A->C D Confirm Compound Integrity and Dilution Series A->D E Run a Positive Control (e.g., PGF2α or Fluprostenol) A->E F Issue with Cells B->F C->F G Issue with Compound D->G H Issue with Assay Protocol/Reader Settings E->H

Caption: A troubleshooting workflow for a lack of response in a cell-based assay.

Q5: My calcium mobilization assay is showing a high background signal. How can I optimize this?

High background can mask the specific signal from your compound. Consider the following points:

  • Cell Seeding Density: Too many cells per well can lead to a high basal calcium level. Optimize the cell number to find a balance between a robust signal window and low background.

  • Dye Loading Conditions: Incomplete removal of the dye loading buffer or excessive incubation times can increase background fluorescence. Ensure you follow the manufacturer's protocol for your calcium indicator dye (e.g., Fluo-4 AM).[5][8]

  • Assay Buffer: The presence of serum or other components in the final assay buffer can sometimes cause non-specific fluorescence. Use a simple Hanks' Balanced Salt Solution (HBSS) with HEPES for the final reading step.

  • Probenecid: Some cell lines, like CHO cells, express organic anion transporters that can pump the calcium indicator dye out of the cells. Adding probenecid to the assay buffer can prevent this and improve the signal-to-background ratio.[5][8]

Q6: The dose-response curve for this compound is not reaching a plateau. What should I do?

If you observe a linear or non-saturating dose-response, consider these possibilities:

  • Concentration Range: You may need to extend the concentration range of the compound. Try testing up to 10 µM or higher, while monitoring for cytotoxicity.

  • Solubility Issues: At higher concentrations, the compound may be precipitating out of the aqueous assay buffer. Visually inspect the wells of your compound plate for any precipitation. Consider preparing intermediate dilutions in a buffer containing a low percentage of a solubilizing agent like BSA, if compatible with your assay.

  • Non-specific Effects: At very high concentrations, the observed activity might be due to off-target effects or compound-induced artifacts rather than specific receptor activation. Ensure you run appropriate controls to rule this out.

Experimental Protocols

Protocol: Calcium Mobilization Assay

This protocol provides a general framework for measuring intracellular calcium mobilization in response to this compound in a 96-well format.

Materials:

  • HEK293 cells stably expressing the human FP receptor (or another suitable cell line).

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM) and a masking dye.[8]

  • Probenecid (if required for your cell line).

  • This compound.

  • Positive control (e.g., Prostaglandin F2α).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the FP receptor-expressing cells into the 96-well plates at a pre-optimized density (e.g., 40,000 - 80,000 cells per well) and incubate overnight.[6]

  • Dye Loading: The next day, prepare the dye-loading solution according to the manufacturer's protocol. This typically involves diluting the calcium-sensitive dye in the assay buffer. Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[9]

  • Compound Preparation: During the incubation, prepare a separate "compound plate" with serial dilutions of this compound and the positive control at 3x the final desired concentration in assay buffer.

  • Signal Detection: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 490/525 nm for Fluo-4).[9]

  • Data Acquisition: Program the instrument to establish a baseline reading for 10-20 seconds, then automatically inject the compound from the compound plate into the cell plate, and continue reading the fluorescence signal for an additional 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity over time corresponds to the increase in intracellular calcium. The peak fluorescence response is typically used to generate concentration-response curves and calculate EC50 values.

Signaling Pathway

This compound is expected to activate the FP receptor, which primarily signals through the Gαq pathway.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum A Fluprostenol methyl amide B FP Receptor (GPCR) A->B C Gαq B->C D Phospholipase C (PLC) C->D E PIP2 D->E F IP3 E->F G DAG E->G I IP3 Receptor F->I H Protein Kinase C (PKC) G->H K Downstream Cellular Responses H->K J Ca²⁺ Release I->J J->K

References

Troubleshooting inconsistent results with Fluprostenol methyl amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fluprostenol methyl amide. Given the limited published data on the biological activity of this specific analog, this guide draws upon information from the parent compound, Fluprostenol, and other prostaglandin (B15479496) F2α (FP) receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a methyl amide analog of Fluprostenol, a potent synthetic prostaglandin F2α (FP) receptor agonist.[1][2][3] While there are no published reports on the specific biological activity of the methyl amide version, it is hypothesized to act as an agonist at the FP receptor, similar to its parent compound.[1] The activation of the FP receptor by prostaglandin F2α analogs typically stimulates Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Q2: I am not seeing any effect in my experiment. What could be the reason?

Inconsistent or null results can stem from several factors, especially when working with a compound that has no established biological profile.[1] Here are some potential causes:

  • Compound Bioactivity: The primary reason could be that this compound has low or no activity at the FP receptor or in the specific biological system you are using. The methyl amide modification may alter its binding affinity or efficacy compared to Fluprostenol.

  • Solubility Issues: Prostaglandin analogs can be poorly soluble in aqueous solutions.[4] Improper dissolution can lead to a lower effective concentration in your experiment.

  • Compound Degradation: Although stable for at least two years when stored at -20°C in its supplied solvent, improper handling or storage of aliquots could lead to degradation.[1] Aqueous solutions of similar compounds are often recommended for use within a single day.[4]

  • Cell System: The cell line or tissue model being used may not express the FP receptor in sufficient numbers, or the downstream signaling components may differ from systems where other FP agonists are active.

Q3: How should I prepare and store this compound?

Proper handling is critical to ensure the integrity of the compound.

  • Storage: The stock solution should be stored at -20°C.[1]

  • Solvent Choice: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF (up to 50 mg/mL).[1] For cell-based assays, it is common to dissolve the compound in DMSO to create a high-concentration stock solution, which is then diluted into the aqueous experimental medium.

  • Working Solutions: Due to the potential for instability in aqueous solutions, it is best to prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. For similar compounds, it is advised not to store aqueous solutions for more than one day.[4]

Troubleshooting Guide

Problem: No biological response observed at expected concentrations.
Potential Cause Troubleshooting Step Rationale
Low or No Intrinsic Activity Perform a dose-response experiment with a very wide concentration range (e.g., from 1 nM to 100 µM).To determine if the compound has any activity, even at high concentrations.
Include a positive control, such as Fluprostenol or Prostaglandin F2α, in your experiment.To confirm that your experimental system is responsive to FP receptor agonists.
Poor Solubility in Assay Medium Prepare the final dilution in your assay medium by adding the DMSO stock dropwise while vortexing to prevent precipitation.To ensure the compound is properly dispersed and solubilized in the aqueous environment.
Visually inspect the final solution for any signs of precipitation.Precipitates indicate that the compound is not fully dissolved, leading to a lower effective concentration.
Compound Degradation Use a fresh, unopened vial of the compound or a newly prepared aliquot from the stock solution.To rule out degradation due to improper storage or handling of previous samples.
Receptor Expression Verify the expression of the FP receptor (PTGFR) in your cell line or tissue model using techniques like qPCR, Western blot, or immunocytochemistry.If the target receptor is not present, no response can be expected.
Problem: High variability between replicate experiments.
Potential Cause Troubleshooting Step Rationale
Inconsistent Solubilization Standardize your protocol for preparing working solutions, ensuring the same solvent, dilution factor, and mixing procedure are used each time.To minimize variations in the final concentration of the solubilized compound.
Cell Passage Number/Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.High passage numbers can lead to phenotypic drift, including changes in receptor expression.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound.Small inaccuracies in pipetting can lead to significant concentration errors.

Experimental Protocols

General Protocol for Cell-Based Calcium Mobilization Assay

This protocol provides a general workflow to assess the activity of this compound by measuring changes in intracellular calcium.

  • Cell Culture: Plate cells expressing the FP receptor (e.g., A7r5 or 3T3 cells) in a 96-well black, clear-bottom plate and grow to confluence.[3]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in a suitable assay buffer to achieve the desired final concentrations.

    • Include a positive control (e.g., Fluprostenol) and a vehicle control (DMSO).

  • Calcium Dye Loading:

    • Remove the culture medium from the cells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate to allow for dye uptake and de-esterification.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence reading.

    • Add the prepared compound dilutions and controls to the wells.

    • Immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Plot the dose-response curve to determine the EC50 value, if any.

Visualizations

Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane FP_Receptor FP Receptor Gq_protein Gq/11 FP_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG FMA Fluprostenol methyl amide (Agonist) FMA->FP_Receptor Binds to Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start: Inconsistent or No Results Check_Solubility Verify Compound Solubility & Preparation Start->Check_Solubility Check_Storage Confirm Proper Storage (-20°C) Start->Check_Storage Run_Controls Run Positive Control (e.g., Fluprostenol) Check_Solubility->Run_Controls Check_Storage->Run_Controls Controls_Work Positive Control Works? Run_Controls->Controls_Work System_Issue Issue with Assay System (Cells, Reagents) Controls_Work->System_Issue No Compound_Issue Issue with Fluprostenol methyl amide Controls_Work->Compound_Issue Yes Check_Receptor Verify FP Receptor Expression System_Issue->Check_Receptor Dose_Response Perform Wide-Range Dose-Response Compound_Issue->Dose_Response Conclusion Conclude Low/No Activity In This System Dose_Response->Conclusion Check_Receptor->Conclusion

Caption: Logical workflow for troubleshooting inconsistent results.

References

Off-target effects of Fluprostenol methyl amide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Fluprostenol methyl amide. It addresses potential issues and questions that may arise during experimentation, with a focus on understanding its biological activity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a methyl amide analog of (+)-Fluprostenol.[1] (+)-Fluprostenol, also known as Travoprost acid, is a potent prostaglandin (B15479496) F2α (FP) receptor agonist. While there are no published reports on the specific biological activity of this compound, it is anticipated to interact with the FP receptor due to its structural similarity to (+)-Fluprostenol.[1] The methyl amide modification may alter its potency, selectivity, and pharmacokinetic properties compared to the parent compound.

Q2: Are there any known off-target effects of this compound?

As there is no published biological data for this compound, its off-target profile is unknown.[1] However, the parent compound, (+)-Fluprostenol (Travoprost acid), has been characterized for its binding to other prostanoid receptors. While it is highly selective for the FP receptor, it does exhibit some weak binding to other receptors at high concentrations. This suggests that at sufficiently high doses, this compound could potentially interact with other prostanoid receptors.

Q3: How might the methyl amide group affect the compound's behavior in my experiments?

The replacement of the carboxylic acid in (+)-Fluprostenol with a methyl amide group can lead to several changes in the molecule's properties:

  • Solubility: It may have altered solubility profiles in aqueous and organic solvents.

  • Cell Permeability: The more lipophilic nature of the amide may enhance its ability to cross cell membranes compared to the free acid.

  • Metabolism: Amides can be more resistant to metabolic degradation than carboxylic acids, potentially leading to a longer half-life in cell culture or in vivo.

  • Receptor Binding: The modification could alter the binding affinity and selectivity for the FP receptor and other off-target receptors.

Troubleshooting Guide

Issue: I am not observing the expected biological effect in my experiment.

  • Confirm Compound Integrity: Ensure the compound has been stored correctly at -20°C and has not undergone degradation.[1]

  • Vehicle and Solubility: Verify that the compound is fully dissolved in the chosen vehicle. This compound is soluble in DMF, DMSO, and ethanol.[1] The final concentration of the solvent in your experimental system should be tested for any confounding effects.

  • Cellular Uptake: Consider that the methyl amide derivative may have different cell permeability characteristics than the free acid. If using a cell-based assay, it may be necessary to perform uptake studies or use permeabilizing agents if cellular entry is a suspected issue.

  • Metabolic Activation/Inactivation: The methyl amide may require metabolic conversion to the active free acid form, or it could be rapidly metabolized to an inactive form in your specific experimental system. Consider co-application with esterase or amidase inhibitors to investigate this possibility.

Issue: I am observing an unexpected or inconsistent biological response.

  • Purity of the Compound: Verify the purity of the this compound used. Impurities could lead to unexpected biological activities.

  • Off-Target Effects: The observed effect may be due to the compound acting on a receptor other than the FP receptor. It is crucial to determine the EC50 or IC50 of the compound for the FP receptor and then test for off-target effects at concentrations 10- to 100-fold higher.

  • Experimental System Characterization: Ensure that your cell line or tissue model expresses the FP receptor. This can be confirmed by Western blot or qPCR.

Quantitative Data Summary

Since no quantitative data for this compound is available, the following table summarizes the binding affinities and potencies of its parent compound, (+)-Fluprostenol (Travoprost acid), for various prostanoid receptors. This data can serve as a benchmark for your own characterization experiments.

Prostanoid ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Selectivity vs. FP Receptor (Ki-fold difference)
FP 35 ± 5 2.4 1
DP52000 ± 7200-~1486
EP19540 ± 1240-~273
EP2Not determined--
EP33501 ± 461-~100
EP441000 ± 2590-~1171
IP≥90000-≥2571
TP≥121000-≥3457

Data sourced from Sharif et al., 2003.[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor and other prostanoid receptors.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human recombinant prostanoid receptor of interest (e.g., FP, EP1, EP3, etc.).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-PGF2α for the FP receptor) to each well.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay for Functional Activity

This protocol measures the functional potency (EC50) of this compound at Gq-coupled receptors like the FP receptor.

  • Cell Culture and Dye Loading:

    • Plate cells expressing the receptor of interest (e.g., HEK293-hFP) in a black-walled, clear-bottom 96-well plate.

    • The following day, wash the cells with a calcium-free buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each concentration.

    • Plot the change in fluorescence against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G cluster_workflow Experimental Workflow for Characterizing this compound start Start with This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50) start->functional_assay selectivity_panel Off-Target Selectivity Panel (Other Prostanoid Receptors) binding_assay->selectivity_panel data_analysis Data Analysis and Selectivity Calculation functional_assay->data_analysis selectivity_panel->data_analysis conclusion Characterized Biological Activity Profile data_analysis->conclusion

Caption: Workflow for the initial biological characterization of this compound.

G cluster_pathway Anticipated FP Receptor Signaling Pathway ligand Fluprostenol Methyl Amide receptor FP Receptor (GPCR) ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca2+ er->ca2 Releases downstream Downstream Cellular Effects ca2->downstream pkc->downstream

Caption: The expected Gq-coupled signaling pathway for an FP receptor agonist.

References

How to store Fluprostenol methyl amide for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Fluprostenol methyl amide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For long-term storage, this compound should be stored at -20°C.[1][2][3]

Q2: How long is this compound stable under recommended storage conditions?

When stored at -20°C, this compound is stable for at least two years.[1][3]

Q3: In what form is this compound typically supplied?

This compound is often supplied as a solution in an organic solvent, such as ethanol.[1][2][3]

Q4: What are the recommended solvents for preparing stock solutions?

This compound is soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][3]

Q5: Can I store this compound in an aqueous solution?

It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous buffers.[2] For prostaglandin (B15479496) analogs in general, aqueous solutions are prone to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Improper storage temperature.Always store the compound at -20°C as recommended.
Frequent freeze-thaw cycles of stock solutions.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
Use of old or improperly prepared aqueous solutions.Prepare fresh aqueous solutions for each experiment from a stock solution stored in an organic solvent. Do not store aqueous solutions for more than 24 hours.[2]
Precipitate observed in the solution upon thawing. Low solubility in the solvent at lower temperatures.Gently warm the solution and vortex or sonicate briefly to redissolve the compound completely before use.
The compound may have precipitated out of an aqueous solution upon freezing.If working with aqueous solutions is necessary, ensure the compound is fully dissolved before use. Consider preparing a fresh solution if the precipitate does not redissolve.
Inconsistent experimental results. Inaccurate concentration of the stock solution.Ensure the compound is completely dissolved when preparing the stock solution. Use calibrated equipment for all measurements.
Degradation of the compound due to exposure to light or air.Store stock solutions in tightly sealed, light-protected vials (e.g., amber vials). Purging the vial with an inert gas like nitrogen or argon before sealing can also help prevent oxidation.
Difficulty dissolving the compound. Incorrect solvent choice.Refer to the solubility data. For aqueous solutions, first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, and then dilute with the aqueous buffer.

Quantitative Data Summary

Storage and Stability

ParameterRecommendationStability
Storage Temperature -20°C[1][2][3]≥ 2 years[1][3]
Shipping Temperature Room temperature (continental US)[1]Not specified for long-term

Solubility

SolventApproximate Solubility
DMF 50 mg/mL[1][3]
DMSO 50 mg/mL[1][3]
Ethanol 50 mg/mL[1][3]
PBS (pH 7.2) 1 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 471.5 g/mol ) in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh out a precise amount of this compound (e.g., 1 mg).

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 471.5 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 212 µL

  • Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to a final working concentration for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 1 µM working solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

    • Prepare the final working solution by adding 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Add the working solution to the cells immediately after preparation. Remember that aqueous solutions of this compound are not stable for long periods.

Visualizations

G cluster_storage Long-Term Storage Workflow cluster_experiment Experimental Use Workflow receive Receive Compound store Store at -20°C in original packaging receive->store prep_stock Prepare Stock Solution in Organic Solvent (e.g., DMSO) store->prep_stock aliquot Aliquot into single-use, light-protected vials prep_stock->aliquot store_stock Store aliquots at -20°C aliquot->store_stock thaw Thaw one aliquot store_stock->thaw prep_working Prepare fresh aqueous working solution thaw->prep_working use Use immediately in experiment prep_working->use discard Discard unused aqueous solution use->discard

Caption: Recommended workflow for long-term storage and experimental use of this compound.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FMA Fluprostenol Methyl Amide FP_receptor FP Receptor (GPCR) FMA->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Leads to

Caption: Simplified signaling pathway of the Prostaglandin F2α (FP) receptor activated by this compound.[4][5][6]

References

Technical Support Center: Preventing Precipitation of Fluprostenol Methyl Amide in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluprostenol methyl amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous buffers and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound, a prostaglandin (B15479496) F2α analog, is a lipophilic molecule with low intrinsic aqueous solubility. Precipitation in aqueous buffers is a common challenge and can be influenced by several factors, including:

  • Concentration: The final concentration of this compound in the buffer may exceed its solubility limit.

  • Method of Dilution: Rapidly adding a concentrated stock solution to the buffer can cause localized supersaturation and immediate precipitation, a phenomenon often referred to as "crashing out."

  • Buffer Composition and pH: The pH, ionic strength, and specific components of your buffer can significantly impact the solubility of the compound. For amide prostaglandin analogs, stability and solubility can be pH-dependent.

  • Temperature: Solubility is temperature-dependent. A decrease in temperature, for instance, when moving a solution from room temperature to 4°C for storage, can reduce solubility and cause precipitation.

  • Storage Time: Aqueous solutions of many prostaglandin analogs are not stable for extended periods and are often recommended for use on the same day they are prepared.

Q2: How should I prepare a stock solution of this compound?

A2: It is highly recommended to first prepare a high-concentration stock solution in an organic solvent in which this compound is highly soluble. Common choices include dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For example, the solubility of this compound is approximately 50 mg/mL in DMSO and ethanol.[1] Preparing a concentrated stock allows for the addition of a small volume to your aqueous buffer, minimizing the final concentration of the organic solvent in your experiment.

Q3: What is the maximum recommended concentration of DMSO in my final working solution?

A3: To avoid solvent effects on your experiment and potential cytotoxicity in cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible. A final DMSO concentration of less than 0.5%, and ideally below 0.1%, is generally recommended for cell culture experiments.

Q4: Can I store aqueous solutions of this compound?

A4: It is generally not recommended to store aqueous solutions of this compound for more than one day. Prostaglandin analogs can be unstable in aqueous environments. For optimal results, prepare fresh dilutions for each experiment.

Troubleshooting Guides

This section provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer

If you observe precipitation immediately after adding the this compound stock solution to your buffer, consider the following causes and solutions:

Potential CauseRecommended Solution
Rapid Dilution / Solvent Shock Improve your dilution technique. Add the stock solution dropwise to the vortexing or stirring buffer to ensure rapid and uniform mixing. Avoid adding the stock solution directly to a large volume of static buffer.
High Final Concentration The intended final concentration may be above the compound's solubility limit in your specific buffer. Try preparing a dilution at a lower final concentration. You can perform a solubility test to determine the maximum soluble concentration in your system.
Low Temperature of Buffer Ensure your aqueous buffer is at room temperature or the temperature of your experiment (e.g., 37°C for cell culture) before adding the stock solution.
Issue 2: Precipitation After a Period of Time (e.g., during storage or an experiment)

If the solution is initially clear but precipitation occurs later, the following factors may be involved:

Potential CauseRecommended Solution
Temperature Fluctuation If you are storing the solution at a lower temperature than it was prepared at (e.g., 4°C), the compound may be precipitating due to decreased solubility. Whenever possible, prepare and use the solution at the same temperature. If cold storage is necessary, you may need to gently warm and vortex the solution before use to redissolve any precipitate.
Buffer Instability or Incompatibility The pH of the buffer may be suboptimal for maintaining the solubility of this compound over time. For bimatoprost, an amide prostaglandin analog, maximum stability is observed between pH 6.8 and 7.8.[2] Consider adjusting the pH of your buffer.
Aggregation Over time, molecules of this compound may aggregate and precipitate. The inclusion of solubility enhancers can help prevent this.

Data Presentation: Enhancing Solubility

The solubility of this compound in aqueous solutions can be significantly improved by using co-solvents and solubility enhancers.

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility
DMSO50 mg/mL[1]
Ethanol50 mg/mL[1]
PBS (pH 7.2)1 mg/mL[1]

Table 2: Strategies for Enhancing Aqueous Solubility of Prostaglandin Analogs

MethodAgentTypical Concentration RangeMechanism of Action
Co-solvency DMSO0.1% - 1% (v/v) in final solutionReduces the polarity of the aqueous solvent.
Complexation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)1% - 10% (w/v)Forms inclusion complexes with the hydrophobic drug molecule, increasing its apparent water solubility.[3][4]
Micellar Solubilization Polysorbate 80 (Tween 80)0.05% - 0.2% (v/v)Forms micelles that encapsulate the lipophilic drug, increasing its solubility in the aqueous phase.

Experimental Protocols

Protocol for Preparing a Working Solution of this compound

This protocol provides a step-by-step method for preparing a buffered solution of this compound while minimizing the risk of precipitation.

Materials:

  • This compound (solid or as a solution in an organic solvent)

  • Anhydrous DMSO or 100% Ethanol

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • If starting with solid this compound (MW: 471.5 g/mol ), weigh out the required amount and dissolve it in the appropriate volume of anhydrous DMSO or ethanol to achieve a 10 mM stock solution. For example, dissolve 4.715 mg in 1 mL of solvent.

    • Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming (to 37°C) or brief sonication can be used.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Pre-warm your aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).

    • To minimize precipitation, perform a serial or step-wise dilution.

    • Crucial Step: While gently vortexing or stirring the pre-warmed buffer, add the stock solution dropwise. This ensures rapid and even dispersion.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of the vortexing buffer. This will result in a final DMSO/ethanol concentration of 0.1%.

  • Final Check:

    • After dilution, visually inspect the working solution for any signs of cloudiness or precipitation.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Troubleshooting Workflow for Precipitation

The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.

G start Precipitation Observed q1 When did precipitation occur? start->q1 a1_immediate Immediately upon dilution q1->a1_immediate a1_later After some time q1->a1_later q2 Check Dilution Technique a1_immediate->q2 q5 Check Storage Conditions a1_later->q5 a2_rapid Rapid addition of stock? q2->a2_rapid s2 Solution: Add stock dropwise to vortexing buffer. a2_rapid->s2 Yes q3 Check Concentration a2_rapid->q3 No a3_high Concentration too high? q3->a3_high s3 Solution: Lower final concentration. Perform solubility test. a3_high->s3 Yes q4 Check Temperature a3_high->q4 No a4_cold Buffer was cold? q4->a4_cold s4 Solution: Pre-warm buffer to experimental temperature. a4_cold->s4 Yes q7 Use Solubility Enhancers a4_cold->q7 No a5_temp_drop Stored at lower temperature? q5->a5_temp_drop s5 Solution: Use fresh or gently re-warm and vortex before use. a5_temp_drop->s5 Yes q6 Consider Buffer Composition a5_temp_drop->q6 No a6_ph Suboptimal pH? q6->a6_ph s6 Solution: Adjust buffer pH (e.g., to 6.8-7.8). a6_ph->s6 Yes a6_ph->q7 No s7 Solution: Add cyclodextrin (B1172386) (e.g., HP-β-CD) or a surfactant (e.g., Tween 80). FP_Receptor_Signaling Ligand Fluprostenol methyl amide FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor binds Gq Gq protein FP_Receptor->Gq activates Rho Rho GTPase FP_Receptor->Rho activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes EGFR EGFR (transactivation) PLC->EGFR leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Cellular_Response Cellular Responses (e.g., smooth muscle contraction, cell proliferation) PKC->Cellular_Response ROCK ROCK Rho->ROCK activates ROCK->Cellular_Response EGFR->MAPK activates MAPK->Cellular_Response

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the in vivo bioavailability of Fluprostenol methyl amide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][] It is structurally related to fluprostenol, a potent luteolytic agent, and travoprost, an effective ocular hypotensive drug.[1] As an analog of PGF2α, this compound is expected to act as an agonist at the prostaglandin F receptor (FP receptor).[3][4] Activation of the FP receptor is known to be involved in various physiological processes, including the regulation of intraocular pressure.[3][5]

Q2: There is limited published data on the in vivo bioavailability of this compound. What are the likely challenges?

While specific data for this compound is scarce, prostaglandin analogs can face several challenges that may limit their systemic bioavailability after oral administration.[6] These include:

  • Poor aqueous solubility: Many prostaglandin analogs are lipophilic, which can limit their dissolution in the gastrointestinal tract.[7][8]

  • Low membrane permeability: Despite being lipophilic, complex molecular structures can hinder passive diffusion across intestinal membranes.[6]

  • Presystemic metabolism: The compound may be metabolized in the gut wall or liver before reaching systemic circulation (first-pass effect).[6]

Q3: What are the primary strategies to enhance the oral bioavailability of a compound like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble and/or permeable drugs.[7][8][9] These approaches can be broadly categorized as:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance dissolution rate.[8][9]

  • Lipid-based formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[7][8]

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier in its amorphous state can improve solubility and dissolution.[7][9]

  • Prodrugs: Chemical modification of the drug to a more soluble or permeable form that is converted to the active compound in vivo.[10][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. Poor aqueous solubility leading to inconsistent dissolution and absorption.1. Consider reformulating using a lipid-based system like a self-emulsifying drug delivery system (SEDDS) to improve solubilization.[8] 2. Reduce particle size through micronization or creating a nanosuspension to enhance dissolution rate.[9]
Low Cmax and AUC after oral administration. Low intrinsic permeability across the intestinal epithelium or significant first-pass metabolism.1. Investigate the use of permeation enhancers, though this requires careful toxicological assessment.[6] 2. Consider alternative routes of administration that bypass the liver, such as topical or parenteral routes, if the therapeutic application allows.
Rapid clearance and short half-life in vivo. Extensive metabolism by liver enzymes.1. Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored in preclinical models to understand the metabolic pathways.[6] 2. Structural modification of the molecule at metabolic hotspots to create a more stable analog.[12]
Inconsistent results in ocular hypotensive studies. Poor penetration of the topical formulation into the eye.1. Optimize the formulation to enhance corneal penetration. This may involve adjusting the pH, viscosity, or including penetration enhancers. 2. Ensure consistent and accurate dosing volume and technique in animal models.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study to determine the bioavailability of this compound.

1. Animal Model:

  • Male Sprague-Dawley rats (250-300g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Fast animals overnight before dosing.

2. Dosing:

  • Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., a solution containing ethanol, propylene (B89431) glycol, and saline) via the tail vein.

  • Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

3. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

4. Sample Analysis:

  • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

5. Data Analysis:

  • Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) using non-compartmental analysis software.[13]

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[13]

Protocol 2: In Vitro Caco-2 Permeability Assay

This assay provides an in vitro model for predicting intestinal drug absorption.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions. This typically takes 21-25 days.

2. Assay Procedure:

  • Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the test compound (this compound) solution to the apical (A) side of the monolayer.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Also, collect a sample from the apical side at the end of the experiment to assess compound stability.

  • To assess efflux, perform the experiment in the reverse direction (B to A).

3. Sample Analysis:

  • Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Signaling_Pathway Fluprostenol_Amide Fluprostenol methyl amide FP_Receptor FP Receptor Fluprostenol_Amide->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Expected signaling pathway of this compound via the FP receptor.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Formulation Develop Formulations (e.g., SEDDS, Nanosuspension) Solubility Solubility & Dissolution Testing Formulation->Solubility Caco2 Caco-2 Permeability Assay Solubility->Caco2 PK_Study Pharmacokinetic Study in Rats (PO & IV) Caco2->PK_Study Data_Analysis Calculate Bioavailability (F%) PK_Study->Data_Analysis

Caption: Workflow for evaluating strategies to enhance bioavailability.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: Travoprost Acid, the Active Form of Travoprost, as a Potent FP Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vitro efficacy of prostaglandin (B15479496) F2α (FP) receptor agonists is crucial for the development of novel therapeutics, particularly in ophthalmology. This guide provides a detailed comparison of the in vitro efficacy of travoprost (B1681362) acid, the active metabolite of travoprost, a widely used medication for glaucoma. Notably, a comprehensive search of published scientific literature reveals a lack of available data on the in vitro biological activity of fluprostenol (B1673476) methyl amide. Therefore, this guide will focus on the well-documented efficacy of travoprost acid and provide standardized protocols for key in vitro assays used to characterize FP receptor agonists.

Quantitative Comparison of Travoprost Acid In Vitro Efficacy

The following table summarizes the in vitro efficacy of travoprost acid at the FP receptor across various experimental parameters and cell types. Travoprost acid, also known as (+)-fluprostenol, demonstrates high affinity and potent agonist activity at the FP receptor.[1][2][3][4]

ParameterValueCell Type/SystemReference
Binding Affinity (Ki) 35 ± 5 nMHuman FP Receptor[3]
49.9 nMNot Specified[2]
Functional Activity (EC50)
Phosphoinositide Turnover1.4 nMHuman Ciliary Muscle Cells[3]
2.6 nMMouse Fibroblasts & Rat Aortic Smooth Muscle Cells[3]
3.2 ± 0.6 nMCloned Human Ciliary Body FP Receptor[1]
3.6 nMHuman Trabecular Meshwork Cells[3]
Intracellular Calcium Mobilization17.5 nMCloned Human Ocular FP Receptors[2]
19.1 nMRat A7r5 Cells[2]
37.3 nMMouse 3T3 Cells[2]

FP Receptor Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist like travoprost acid initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses. Additionally, FP receptor activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[5][6]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Travoprost Acid FP_Receptor FP Receptor Agonist->FP_Receptor Binds Gq11 Gq/11 FP_Receptor->Gq11 Activates EGFR EGFR FP_Receptor->EGFR Transactivates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK/ERK Pathway EGFR->MAPK_Pathway Activates IP3R IP3 Receptor IP3->IP3R Binds Cellular_Response Cellular Response PKC->Cellular_Response Ca_ER Ca²⁺ Ca_ER->Cellular_Response MAPK_Pathway->Cellular_Response Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Store->Ca_ER Release

FP Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the efficacy of FP receptor agonists.

Receptor Binding Assay

This assay determines the affinity of a compound for the FP receptor.

Objective: To quantify the binding affinity (Ki) of the test compound to the FP receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the FP receptor are prepared from a suitable cell line (e.g., HEK293 cells stably expressing the human FP receptor) or tissue source.

  • Radioligand: A radiolabeled ligand with known high affinity for the FP receptor, such as [3H]-PGF2α, is used.

  • Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., travoprost acid).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay

This functional assay measures the ability of a compound to activate the Gq-mediated signaling pathway downstream of the FP receptor.

Objective: To determine the potency (EC50) and efficacy of the test compound in stimulating the production of inositol phosphates.

Methodology:

  • Cell Culture and Labeling: Cells expressing the FP receptor (e.g., human ciliary muscle cells) are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Stimulation: The labeled cells are then stimulated with various concentrations of the test compound for a defined period.

  • Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are extracted from the cell lysate.

  • Separation: The different inositol phosphate (B84403) species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in each fraction is determined by scintillation counting.

  • Data Analysis: The total accumulation of [3H]-inositol phosphates is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value is calculated.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of the increase in intracellular calcium concentration following FP receptor activation.

Objective: To measure the potency (EC50) of the test compound in inducing intracellular calcium release.

Methodology:

  • Cell Culture: Cells expressing the FP receptor are seeded into a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit an increase in fluorescence intensity upon binding to calcium.

  • Stimulation: The plate is placed in a fluorescence plate reader, and the baseline fluorescence is measured. The test compound is then added to the wells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity over time is recorded.

  • Data Analysis: The peak fluorescence response at each concentration of the test compound is determined. A dose-response curve is generated by plotting the peak response against the compound concentration to calculate the EC50 value.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_pi Phosphoinositide Turnover Assay cluster_ca Calcium Mobilization Assay B1 Membrane Preparation B2 Radioligand Competition B1->B2 B3 Separation of Bound/Free Ligand B2->B3 B4 Quantification (Scintillation) B3->B4 B5 Ki Determination B4->B5 P1 Cell Labeling with [3H]-myo-inositol P2 Agonist Stimulation P1->P2 P3 Inositol Phosphate Extraction P2->P3 P4 Quantification (Scintillation) P3->P4 P5 EC50 Determination P4->P5 C1 Cell Loading with Fluorescent Dye C2 Agonist Stimulation C1->C2 C3 Real-time Fluorescence Reading C2->C3 C4 EC50 Determination C3->C4

In Vitro Efficacy Assay Workflow

References

A Comparative Guide to Fluprostenol Methyl Amide and Other Prostaglandin F2α Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There are no published reports on the biological activity of Fluprostenol methyl amide. Therefore, this guide utilizes data for Fluprostenol (also known as Travoprost (B1681362) acid), its corresponding free acid, as the closest available analog for comparison against other key prostaglandin (B15479496) F2α (PGF2α) analogs. All data presented for "Fluprostenol" refers to the free acid form.

This guide provides a comprehensive comparison of Fluprostenol with other widely used PGF2α analogs, namely Latanoprost, Bimatoprost, and Travoprost. The information is intended to assist researchers and drug development professionals in understanding the relative performance of these compounds based on available experimental data.

Data Presentation: Quantitative Comparison of Prostaglandin Analogs

The following tables summarize the key quantitative data for receptor binding affinity and functional potency of the compared prostaglandin analogs at the prostanoid FP receptor.

Table 1: FP Receptor Binding Affinities (Ki) of Prostaglandin Analogs

CompoundKi (nM)Test SystemReference
Fluprostenol (Travoprost acid)3.5 - 49.9Mouse prostanoid receptors, Human and rat FP receptors[1]
Latanoprost acid98Human FP receptor[2]
Bimatoprost acid83Human FP receptor[2]
Bimatoprost6310 - 9250Human FP receptor[3][4]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of Prostaglandin Analogs at the FP Receptor

CompoundEC50 (nM)Assay TypeCell LineReference
Fluprostenol (Travoprost acid)1.4 - 37.3Phosphoinositide turnover / Intracellular Ca2+ mobilizationHuman ciliary muscle, human trabecular meshwork, mouse 3T3 cells, rat A7r5 cells[2]
Latanoprost acid32 - 124Phosphoinositide turnoverHuman ciliary muscle, human trabecular meshwork[2]
Bimatoprost acid2.8 - 49.0Phosphoinositide turnover / Intracellular Ca2+ mobilizationHuman ciliary muscle, human trabecular meshwork, mouse 3T3 cells, rat A7r5 cells[2][5]
Bimatoprost681 - 3940Intracellular Ca2+ mobilizationCloned human FP receptor, h-TM cells, mouse 3T3 cells, rat A7r5 cells[2][5]
Travoprost (isopropyl ester)42.3Phosphoinositide turnoverCloned human ciliary body FP receptor[6]

Lower EC50 values indicate higher potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by PGF2α analogs and a general workflow for their experimental comparison.

G Prostaglandin F2α (FP) Receptor Signaling Pathway PGF2a PGF2α Analog (e.g., Fluprostenol) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binding Gq_protein Gq Protein FP_receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Intracellular Ca2+ Increase ER->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, IOP Reduction) Ca2->Cellular_Response Direct Effects PKC->Cellular_Response Phosphorylation of target proteins

Caption: PGF2α analog signaling via the FP receptor.

G Experimental Workflow for Comparing PGF2α Analogs cluster_0 In Vitro Assays cluster_1 Data Analysis & Comparison Receptor_Binding Receptor Binding Assay (Determine Ki) Data_Analysis Data Analysis (Curve Fitting) Receptor_Binding->Data_Analysis Functional_Assay Functional Assay (e.g., Ca2+ Mobilization) (Determine EC50) Functional_Assay->Data_Analysis Comparison Comparative Analysis of Ki and EC50 values Data_Analysis->Comparison end Publish Comparison Guide Comparison->end start Select PGF2α Analogs (Fluprostenol, Latanoprost, etc.) cell_culture Prepare Cells Expressing FP Receptor start->cell_culture cell_culture->Receptor_Binding cell_culture->Functional_Assay

Caption: Workflow for PGF2α analog comparison.

Experimental Protocols

Radioligand Binding Assay for FP Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the prostaglandin F2α (FP) receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled PGF2α analog (e.g., [3H]-PGF2α) to each well.

    • Add increasing concentrations of the unlabeled test compounds (e.g., Fluprostenol, Latanoprost acid, Bimatoprost acid) to the wells.

    • To determine non-specific binding, add a high concentration of unlabeled PGF2α to a set of control wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of test compounds in activating the FP receptor, measured by changes in intracellular calcium concentration.

Methodology:

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the FP receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

    • After loading, wash the cells gently to remove excess extracellular dye.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of the test compounds (e.g., Fluprostenol, Latanoprost acid, Bimatoprost acid) in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence of the cells before adding the compounds.

    • Inject the different concentrations of the test compounds into the wells and immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between ~340 nm (calcium-bound) and ~380 nm (calcium-free). For single-wavelength dyes like Fluo-4, use an excitation of ~494 nm and measure emission at ~516 nm.

  • Data Analysis:

    • For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

    • Determine the peak fluorescence response (or the area under the curve) for each concentration of the test compound.

    • Plot the response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

This guide provides a foundational comparison of Fluprostenol with other key prostaglandin analogs. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further comparative data.

References

A Comparative Analysis of Fluprostenol-Related Compounds and Other Prostaglandin Analogs on Intraocular Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the intraocular pressure (IOP)-lowering effects of fluprostenol (B1673476) (as its widely studied isopropyl ester, travoprost) and other commercially available prostaglandin (B15479496) F2α analogs. It is important to note that there are no published reports on the biological activity of Fluprostenol methyl amide. Therefore, this document uses fluprostenol/travoprost (B1681362) as a proxy to provide a comparative framework. The data presented herein is based on published experimental and clinical studies of travoprost and its comparators.

This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer an objective comparison for research and drug development purposes.

Quantitative Data Summary

The following table summarizes the intraocular pressure (IOP) lowering efficacy of travoprost (as a proxy for fluprostenol-related compounds) in comparison to other leading prostaglandin analogs, latanoprost (B1674536) and bimatoprost (B1667075). Data is compiled from various clinical trials in patients with open-angle glaucoma or ocular hypertension.[1][2][3][4][5][6][7]

Parameter Travoprost (0.004%) Latanoprost (0.005%) Bimatoprost (0.03%)
Mean IOP Reduction from Baseline (mmHg) 6.5 - 9.0 mmHg6.7 - 8.6 mmHg7.4 - 8.8 mmHg
Mean IOP Reduction from Baseline (%) ~30-35%~29-33%~34-36%
Onset of Action Approximately 2 hours after administrationApproximately 2-4 hours after administrationApproximately 4 hours after administration
Peak Effect 8-12 hours after administration8-12 hours after administration8-12 hours after administration
Duration of Action Sustained IOP reduction for at least 24 hours[2]Sustained IOP reduction for at least 24 hoursSustained IOP reduction for at least 24 hours

Experimental Protocols

Below are detailed methodologies for representative preclinical and clinical studies evaluating the IOP-lowering effects of prostaglandin analogs.

1. Preclinical Evaluation in a Rabbit Model

This protocol outlines a typical study design for assessing the efficacy of a topical prostaglandin analog in reducing IOP in rabbits.

  • Animal Model:

    • Species: New Zealand White rabbits.

    • Sex: Male or female.

    • Weight: 2-3 kg.

    • Housing: Housed in individual cages with a 12-hour light/dark cycle, with access to food and water ad libitum.

    • Acclimatization: Animals are acclimatized to the laboratory conditions and handling for at least one week prior to the experiment.

  • Drug Formulation:

    • The test compound (e.g., Travoprost 0.004%) and vehicle control are prepared in a sterile ophthalmic solution.

    • Comparators (e.g., Latanoprost 0.005%, Bimatoprost 0.03%) are similarly formulated.

  • Experimental Procedure:

    • Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit for several days prior to treatment to establish a stable baseline. Measurements are typically taken at the same time each day.

    • Tonometry: IOP is measured using a calibrated tonometer suitable for rabbits, such as a Tono-Pen or a rebound tonometer.[8] Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) is applied to the cornea before applanation tonometry.

    • Drug Administration: A single drop (typically 30-50 µL) of the test compound, comparator, or vehicle is administered topically to one eye, with the contralateral eye serving as a control.

    • Post-treatment IOP Measurement: IOP is measured in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the onset, peak, and duration of the IOP-lowering effect.

    • Washout Period: A sufficient washout period (e.g., 1-2 weeks) is allowed between testing different compounds in the same animal in crossover study designs.

  • Data Analysis:

    • The change in IOP from baseline is calculated for each eye at each time point.

    • The IOP-lowering effect of the test compound is compared to that of the vehicle and the comparator drugs using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A p-value of <0.05 is typically considered statistically significant.

2. Clinical Trial in Human Subjects with Ocular Hypertension or Glaucoma

This protocol describes a typical randomized, double-masked, multicenter clinical trial to compare the efficacy and safety of different prostaglandin analogs.[5][9][10]

  • Study Population:

    • Inclusion Criteria: Male and female patients aged 18 years or older diagnosed with open-angle glaucoma or ocular hypertension. Baseline IOP is typically required to be within a specific range (e.g., ≥22 mmHg and ≤34 mmHg).

    • Exclusion Criteria: Patients with a history of certain ocular surgeries, ocular inflammation, or known contraindications to prostaglandin analogs. Pregnant or nursing women are also typically excluded.

  • Study Design:

    • A randomized, double-masked, parallel-group, multicenter design is commonly used.

    • Patients are randomly assigned to receive one of the study medications (e.g., Travoprost 0.004%, Latanoprost 0.005%, or Bimatoprost 0.03%).

    • The study duration is typically 3 to 6 months.

  • Treatment Regimen:

    • Patients self-administer one drop of the assigned study medication into the affected eye(s) once daily in the evening.

    • A washout period for any previous IOP-lowering medications is required before the baseline visit.

  • Efficacy and Safety Assessments:

    • IOP Measurement: IOP is measured at baseline and at follow-up visits (e.g., week 2, week 6, and month 3). Measurements are taken at multiple time points during the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM) to assess diurnal IOP control. Goldmann applanation tonometry is the standard method.

    • Safety Assessments: Include visual acuity testing, slit-lamp biomicroscopy, and monitoring for adverse events such as conjunctival hyperemia, iris pigmentation changes, and eyelash growth.

  • Statistical Analysis:

    • The primary efficacy endpoint is typically the mean change in IOP from baseline at the final follow-up visit.

    • Statistical analyses, such as Analysis of Covariance (ANCOVA), are used to compare the IOP-lowering effects of the different treatment groups.

    • The incidence of adverse events is compared between groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prostaglandin F2α Analogs in Ciliary Muscle

Prostaglandin F2α analogs, including fluprostenol (the active form of travoprost), latanoprost, and bimatoprost, lower IOP primarily by increasing the uveoscleral outflow of aqueous humor. This is mediated by their binding to the prostaglandin F receptor (FP receptor) on ciliary muscle cells. The diagram below illustrates the key signaling events initiated by FP receptor activation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGA Prostaglandin F2α Analog (e.g., Fluprostenol) FP_receptor FP Receptor PGA->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2_release->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MMP_expression ↑ MMP Expression (e.g., MMP-1, -3, -9) MAPK_pathway->MMP_expression Leads to ECM_remodeling Extracellular Matrix Remodeling MMP_expression->ECM_remodeling Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow

Caption: FP receptor signaling cascade in ciliary muscle cells.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing the IOP-lowering effects of different prostaglandin analogs.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_analysis Data Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Washout Washout of Prior IOP-Lowering Medication Inclusion_Exclusion->Washout Baseline Baseline Visit: - IOP Measurement - Safety Assessments Washout->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Travoprost 0.004% Randomization->Group_A Group_B Group B: Latanoprost 0.005% Randomization->Group_B Group_C Group C: Bimatoprost 0.03% Randomization->Group_C Follow_up Follow-up Visits (e.g., Week 2, 6, 12) - IOP Measurement - Safety Monitoring Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Data_Collection Data Collection & Management Follow_up->Data_Collection Statistical_Analysis Statistical Analysis: - Primary & Secondary Endpoints - Safety Data Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Workflow of a comparative clinical trial.

References

A Head-to-Head Comparison of Fluprostenol and Latanoprost for Ocular Hypotensive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of glaucoma therapeutics, prostaglandin (B15479496) F2α (PGF2α) analogs are a cornerstone for managing elevated intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. These agents enhance the uveoscleral outflow of aqueous humor, thereby reducing IOP. This guide provides a detailed, data-driven comparison of two prominent PGF2α analogs: Latanoprost (B1674536), the first clinically approved drug in this class, and Fluprostenol, the active acid of the potent ocular hypotensive agent Travoprost (B1681362).

It is critical to note that while this guide refers to "Fluprostenol," the direct subject of comparison is the biologically active free acid form of Travoprost. There is a compound known as "Fluprostenol methyl amide," however, a thorough review of published scientific literature reveals no available data on its biological activity. Therefore, this comparison focuses on the well-characterized and clinically relevant Fluprostenol.

Mechanism of Action: A Shared Pathway

Both Latanoprost (in its active acid form) and Fluprostenol are selective agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1] Activation of the FP receptor in the ciliary muscle and other tissues of the anterior eye initiates a signaling cascade. This cascade leads to the remodeling of the extracellular matrix, which is believed to reduce the hydraulic resistance in the uveoscleral outflow pathway and increase the outflow of aqueous humor, thus lowering IOP.[2][3]

The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling ultimately results in downstream effects, including the regulation of genes involved in extracellular matrix remodeling.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates Ligand Fluprostenol or Latanoprost Acid Ligand->FP_receptor Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade Ca_release->MAPK PKC->MAPK Gene_expression Gene Expression (e.g., MMPs) MAPK->Gene_expression ECM_remodeling Extracellular Matrix Remodeling Gene_expression->ECM_remodeling Outflow Increased Uveoscleral Outflow ECM_remodeling->Outflow

Figure 1: Simplified signaling pathway of FP receptor agonists.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing Fluprostenol (as the active acid of Travoprost) and Latanoprost.

Table 1: Intraocular Pressure (IOP) Reduction
Study ReferenceDrug ConcentrationBaseline IOP (mmHg)IOP Reduction (mmHg)Percentage IOP ReductionPatient PopulationStudy Duration
Netland et al.[4]Travoprost 0.004%25.9 ± 2.18.2~31.7%Open-angle glaucoma or ocular hypertension12 months
Netland et al.[4]Latanoprost 0.005%25.9 ± 2.27.7~29.7%Open-angle glaucoma or ocular hypertension12 months
Tarek et al.[5]Travoprost 0.004%27.5 ± 2.19.3 ± 2.9~33.8%Pseudoexfoliation glaucoma6 months
Tarek et al.[5]Latanoprost 0.005%26.8 ± 1.98.2 ± 1.2~30.6%Pseudoexfoliation glaucoma6 months
Kumar et al.[6]Travoprost 0.004%Not specified9.08 ± 1.93Not specifiedPrimary open-angle glaucoma12 weeks
Kumar et al.[6]Latanoprost 0.005%Not specified7.96 ± 1.11Not specifiedPrimary open-angle glaucoma12 weeks
Chen et al.[7]Travoprost 0.004%23.45 ± 1.524.3~18.3%Open-angle glaucoma3 months
Chen et al.[7]Latanoprost 0.005%23.93 ± 2.114.48~18.7%Open-angle glaucoma3 months

Note: IOP reduction can vary based on baseline IOP and patient population.

Table 2: Receptor Binding Affinity and Functional Potency
CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Fluprostenol (Travoprost Acid)FP 35 ± 5 1.4 (human ciliary muscle)
EP19540>10,000
EP33501>10,000
Latanoprost AcidFP 98 32-124
EP1>10,000119
EP3>10,000>10,000

Data sourced from Sharif et al.[8]

Table 3: Common Adverse Events
Adverse EventTravoprostLatanoprost
Conjunctival HyperemiaMore frequent and intense[5]Less frequent[5]
Iris Pigmentation3.1% - 5.0%[4]5.2%[4]
Eyelash ChangesCommonCommon[9]
Ocular Irritation/DiscomfortCommonCommon[9]
Dry EyesSignificantly increased in one study[7]Not significantly increased[7]
Eyelid SwellingNot significantly increased[7]Significantly increased in one study[7]
HeadacheNot significantly increased[7]Significantly increased in one study[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.

Protocol 1: Measurement of Intraocular Pressure in a Rabbit Model

This protocol is a generalized representation based on standard practices for preclinical ophthalmic drug evaluation.[10][11][12][13][14]

Objective: To determine the IOP-lowering efficacy of a test compound in a normotensive rabbit model.

Materials:

  • New Zealand White rabbits (male or female, 2-3 kg)

  • Test compounds (e.g., Fluprostenol, Latanoprost) and vehicle solutions

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Calibrated tonometer (e.g., Tono-Pen, rebound tonometer)

  • Pipettor and sterile tips

Procedure:

  • Animal Acclimatization: Acclimate rabbits to handling and the experimental environment for at least one week prior to the study.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • Measure the baseline IOP in both eyes using a calibrated tonometer. Three consecutive readings should be taken and averaged for each eye.

  • Drug Administration:

    • Administer a single, fixed volume (e.g., 25-50 µL) of the test compound to one eye (the treated eye).

    • Administer the same volume of vehicle solution to the contralateral eye (the control eye).

  • Post-Treatment IOP Measurement:

    • Measure IOP in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Compare the IOP reduction in the treated eye to that of the control eye to determine the drug's effect.

    • Statistical analysis (e.g., t-test, ANOVA) should be performed to assess the significance of the observed differences.

IOP_Measurement_Workflow Start Start Acclimatize Acclimatize Rabbits Start->Acclimatize Baseline_IOP Measure Baseline IOP Acclimatize->Baseline_IOP Randomize Randomize into Groups Baseline_IOP->Randomize Admin_Drug Administer Test Compound (Treated Eye) Randomize->Admin_Drug Admin_Vehicle Administer Vehicle (Control Eye) Randomize->Admin_Vehicle Measure_Post_IOP Measure IOP at Time Points (1-24h) Admin_Drug->Measure_Post_IOP Admin_Vehicle->Measure_Post_IOP Analyze Data Analysis Measure_Post_IOP->Analyze End End Analyze->End

Figure 2: Experimental workflow for IOP measurement.

Protocol 2: Radioligand Binding Assay for FP Receptor Affinity

This protocol is a generalized representation based on the methodology described by Sharif et al.[8]

Objective: To determine the binding affinity (Ki) of test compounds for the prostaglandin FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor (e.g., from transfected cell lines or bovine corpus luteum)

  • Radioligand (e.g., [³H]-PGF2α or a suitable radiolabeled analog)

  • Test compounds (Fluprostenol, Latanoprost acid) at various concentrations

  • Binding buffer (e.g., Tris-HCl with MgCl2 and EDTA)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

  • Non-specific binding control (a high concentration of a non-labeled FP agonist)

Procedure:

  • Assay Setup:

    • In a series of tubes, add a fixed amount of cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled ligand).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Both Fluprostenol and Latanoprost are highly effective ocular hypotensive agents that act as selective agonists for the prostaglandin FP receptor.

  • Efficacy: Clinical data suggests that Travoprost (the prodrug of Fluprostenol) may offer a slightly greater IOP reduction compared to Latanoprost, particularly in certain patient populations and at specific time points.[4][6] However, other studies have found their efficacy to be comparable.[5][7]

  • Receptor Affinity and Potency: In vitro studies demonstrate that Fluprostenol has a higher binding affinity and greater functional potency at the FP receptor compared to Latanoprost acid.[8] This may contribute to its potent IOP-lowering effects.

  • Side Effect Profile: Both drugs share a similar side effect profile, characteristic of PGF2α analogs. However, Travoprost is often associated with a higher incidence and intensity of conjunctival hyperemia.[5]

The choice between these agents in a research or clinical setting may depend on the specific requirements of the study, the desired level of IOP reduction, and considerations of patient tolerance. The provided data and protocols offer a foundation for further investigation and development in the field of glaucoma therapy.

References

Unveiling the Receptor Selectivity of Fluprostenol Methyl Amide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-reactivity profile of Fluprostenol methyl amide, a potent prostaglandin (B15479496) F2α analog, reveals a complex interaction landscape with prostanoid and other receptors. This guide provides a comparative analysis of its binding affinity and functional activity, supported by experimental data, to inform researchers and drug development professionals in their pursuit of targeted therapeutics.

Fluprostenol and its derivatives are widely recognized for their potent activity at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) pivotal in various physiological processes. Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy and off-target effects. This report synthesizes available data on the cross-reactivity of Fluprostenol and its methyl amide counterpart, Bimatoprost (B1667075), with a range of prostanoid receptors.

Comparative Receptor Binding Affinities

The binding affinity of a compound to its receptor is a critical determinant of its potency. Radioligand binding assays are the gold standard for quantifying this interaction, typically reported as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

The following table summarizes the binding affinities (Ki, in nM) of Fluprostenol (as travoprost (B1681362) acid) and the free acid of Bimatoprost for various prostanoid receptors.

Receptor SubtypeFluprostenol (Travoprost Acid) Ki (nM)Bimatoprost Acid Ki (nM)Bimatoprost (Amide) Ki (nM)
FP 35[1]83[1]6310[2]
EP1 9540[1]95[1]No data available
EP3 3501[1]387[1]No data available
DP 52,000[1]No data availableNo data available
EP4 41,000[1]No data availableNo data available
IP >90,000[1]No data availableNo data available
TP 121,000[1]No data availableNo data available

Data clearly indicates that while Fluprostenol (travoprost acid) is highly selective for the FP receptor, the free acid of Bimatoprost exhibits significant affinity for EP1 and EP3 receptors in addition to the FP receptor.[1] Interestingly, the non-hydrolyzed amide form of Bimatoprost shows considerably weaker affinity for the FP receptor compared to its free acid metabolite.[2]

Functional Activity at Prostanoid Receptors

Beyond binding, the functional consequence of receptor interaction is crucial. This is often assessed through functional assays that measure downstream signaling events, such as phosphoinositide turnover for Gq-coupled receptors like the FP receptor. The potency of a compound in these assays is expressed as the half-maximal effective concentration (EC50).

CompoundReceptorAssayEC50 (nM)
Bimatoprost (Amide)Human FPPhosphoinositide Turnover681[1]
Bimatoprost (Amide)Human Trabecular Meshwork CellsPhosphoinositide Turnover3245[1]
Bimatoprost AcidEP1Functional Activity2.7[1]
Bimatoprost AcidFPFunctional Activity2.8-3.8[1]

The data demonstrates that while the amide form of Bimatoprost can activate the FP receptor, it is significantly less potent than its free acid metabolite.[1] The potent agonist activity of bimatoprost acid at both FP and EP1 receptors underscores its multi-receptor engagement.[1]

Signaling Pathways and Experimental Workflows

The activation of the FP receptor by agonists like Fluprostenol and its derivatives initiates a well-defined signaling cascade. The diagrams below illustrate this pathway and the general workflow of a competitive radioligand binding assay used to determine receptor affinity.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor (GPCR) Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Fluprostenol Fluprostenol (Ligand) Fluprostenol->FP_receptor Binds to

Caption: FP Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with receptors) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-PGF₂α) Radioligand->Incubation Test_Compound Test Compound (e.g., Fluprostenol) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target prostanoid receptors in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[3]

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[3]

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[3]

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[3]

    • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration, and store at -80°C.[3]

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α for the FP receptor), and varying concentrations of the unlabeled test compound (e.g., this compound).[3]

    • Incubate the mixture at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

    • To determine non-specific binding, a parallel set of reactions is included containing a high concentration of a known, unlabeled ligand for the target receptor.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[4]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3]

    • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Phosphoinositide Turnover Assay

This functional assay measures the activation of Gq-coupled receptors, such as the FP receptor, by quantifying the accumulation of inositol (B14025) phosphates (IPs).

  • Cell Culture and Labeling:

    • Culture cells expressing the receptor of interest (e.g., human trabecular meshwork cells) in appropriate media.[5]

    • Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.[5]

  • Agonist Stimulation:

    • Wash the labeled cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl, which inhibits the breakdown of inositol phosphates, thus allowing them to accumulate.

    • Stimulate the cells with various concentrations of the test agonist (e.g., this compound) for a defined period.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the stimulation by adding a cold acid solution (e.g., trichloroacetic acid) to lyse the cells and extract the soluble inositol phosphates.

    • Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.[6]

    • Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates produced as a function of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The cross-reactivity profiles of Fluprostenol and its methyl amide derivative, Bimatoprost, highlight important distinctions in their receptor interactions. While Fluprostenol is a highly selective FP receptor agonist, Bimatoprost, particularly in its free acid form, demonstrates significant engagement with EP1 and EP3 receptors. This broader receptor activity may contribute to its distinct pharmacological effects. The provided experimental protocols offer a framework for researchers to further investigate the nuanced receptor pharmacology of these and other compounds, ultimately aiding in the development of more targeted and effective therapies.

References

Benchmarking Fluprostenol methyl amide against known FP receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fluprostenol (B1673476) and other well-characterized Prostaglandin (B15479496) F (FP) receptor agonists. The objective is to offer a clear, data-driven benchmark for researchers engaged in the study of FP receptor pharmacology and the development of novel therapeutics targeting this receptor. While this guide aims to benchmark Fluprostenol methyl amide, a thorough review of the scientific literature reveals a notable absence of published data on the binding affinity and potency of this specific amide variant. Therefore, this comparison focuses on the well-documented free acid form, Fluprostenol (also known as Travoprost acid), alongside other key FP receptor agonists.

Quantitative Comparison of FP Receptor Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several prominent FP receptor agonists. This data is crucial for understanding the relative efficacy and selectivity of these compounds.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type for Potency Assay
Fluprostenol (Travoprost acid) 35[1]1.4 - 3.6[1]Human Ciliary Muscle, Human Trabecular Meshwork[1]
Latanoprost acid 98[1]32 - 124[1]Not Specified[1]
Bimatoprost acid 83[1]2.8 - 3.8[1]Most cell types[1]
Bimatoprost (nonhydrolyzed amide) Not Specified681 - 3245[1]Cloned human FP receptor, h-TM cells[1]
(+)-Fluprostenol 49.9[2]2.4[2]Not Specified[2]

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. The data clearly positions Fluprostenol (Travoprost acid) as a high-affinity and potent FP receptor agonist.[1]

FP Receptor Signaling Pathway

Activation of the FP receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger.[3]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist FP Receptor Agonist FP_Receptor FP Receptor Agonist->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Downstream Downstream Cellular Responses DAG->Downstream Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->Downstream

FP Receptor Gq Signaling Pathway

Experimental Protocols

Accurate benchmarking of FP receptor agonists relies on standardized and robust experimental protocols. The following sections detail the methodologies for key assays used to characterize these compounds.

Receptor Binding Assay

This assay determines the affinity of a ligand for the FP receptor.

  • Objective: To quantify the binding affinity (Ki) of test compounds to the FP receptor.

  • Materials:

    • Cell membranes expressing the human FP receptor.

    • Radiolabeled ligand (e.g., [3H]-PGF2α).

    • Test compounds (e.g., this compound, Fluprostenol).

    • Binding buffer (e.g., Tris-HCl buffer with MgCl2).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.[1][2][4][5][6]

  • Objective: To determine the potency (EC50) of FP receptor agonists by measuring their ability to induce intracellular calcium release.[1][4][5][6]

  • Materials:

    • Cells stably or transiently expressing the human FP receptor (e.g., HEK293 cells).[1]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[2]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compounds at various concentrations.

    • A fluorescence plate reader with automated injection capabilities.[2]

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the test compound at various concentrations into the wells.

    • Continuously measure the change in fluorescence intensity over time.

    • The peak fluorescence intensity corresponds to the maximal calcium release.

    • Plot the dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow A Seed cells expressing FP receptor in a multi-well plate B Load cells with a calcium-sensitive fluorescent dye A->B C Wash cells to remove excess dye B->C D Measure baseline fluorescence in a plate reader C->D E Inject test compound (agonist) D->E F Measure fluorescence change over time E->F G Plot dose-response curve and calculate EC50 F->G

Calcium Mobilization Assay Workflow
cAMP Assay

While the primary FP receptor signaling is through Gq, some GPCRs can couple to multiple G proteins. A cAMP assay can be used to investigate potential coupling to Gs or Gi.

  • Objective: To determine if FP receptor activation modulates intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • Cells expressing the FP receptor.

    • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

    • Test compounds.

    • Forskolin (B1673556) (a direct activator of adenylyl cyclase, used to stimulate cAMP production for studying Gi coupling).

  • Procedure (for Gi coupling):

    • Pre-treat cells with the test compound (FP receptor agonist).

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Lyse the cells and measure the cAMP concentration using the chosen assay kit.

    • A decrease in forskolin-stimulated cAMP levels in the presence of the agonist indicates Gi coupling.

    • Plot the dose-response curve to determine the IC50 value of the agonist's inhibitory effect.

Conclusion

The available data robustly characterizes Fluprostenol (Travoprost acid) as a highly potent and selective FP receptor agonist. Its pharmacological profile, supported by extensive in vitro data, makes it a valuable tool for studying FP receptor function and a benchmark for the development of new agonists. The current lack of publicly available data on this compound highlights an opportunity for future research to characterize this specific analog and determine its potential advantages or differences compared to its well-studied free acid counterpart. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of high-quality, comparable data for novel FP receptor agonists.

References

A Side-by-Side Analysis of Two Potent Prostaglandin Analogs: Fluprostenol vs. Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fluprostenol and Tafluprost (B1681877), two synthetic prostaglandin (B15479496) F2α analogs pivotal in glaucoma management. This analysis is supported by experimental data on their receptor binding and functional activity, alongside detailed experimental protocols and signaling pathway visualizations.

Fluprostenol, the active acid form of the prodrug travoprost (B1681362), and Tafluprost are both potent and selective agonists of the prostaglandin F (FP) receptor. Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which in turn lowers intraocular pressure (IOP), a critical factor in the management of open-angle glaucoma and ocular hypertension. While both compounds target the same receptor, subtle differences in their molecular structure and pharmacological profiles can influence their clinical efficacy and safety.

Quantitative Data Summary

The following tables summarize the key quantitative data for Fluprostenol (active acid) and Tafluprost (active acid) based on available in vitro studies.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Kᵢ/IC₅₀)SpeciesReference
FluprostenolFP ReceptorIC₅₀ = 3.5 nMHuman[1]
Tafluprost acidFP ReceptorKᵢ = 0.4 nMHuman[2][3]

Table 2: Functional Activity

CompoundAssayPotency (EC₅₀)SystemReference
FluprostenolFP Receptor Agonist2.4 nM-[4]
Tafluprost acidFP Receptor Agonist0.5 nMRecombinant human FP receptor[5]

Note: There are no direct published reports on the biological activity of Fluprostenol methyl amide. The data presented for Fluprostenol refers to its active acid form.

Signaling Pathway and Experimental Workflow

The activation of the FP receptor by agonists like Fluprostenol and Tafluprost initiates a downstream signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, ultimately enhancing aqueous humor outflow.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Fluprostenol or Tafluprost FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream Response Increased Uveoscleral Outflow Downstream->Response

FP Receptor Signaling Pathway

A common method to determine the binding affinity of these compounds is through a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Membranes Prepare Cell Membranes (Expressing FP Receptor) Incubation Incubate Membranes, Radioligand & Test Compound Cell_Membranes->Incubation Radioligand Prepare Radioligand (e.g., [³H]PGF₂α) Radioligand->Incubation Test_Compound Prepare Test Compound (Fluprostenol or Tafluprost) Test_Compound->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Competition_Curve Generate Competition Curve Measurement->Competition_Curve IC50_Ki Calculate IC₅₀ and Kᵢ values Competition_Curve->IC50_Ki

Radioligand Binding Assay Workflow

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of a test compound (Fluprostenol or Tafluprost) for the FP receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human FP receptor.

  • Radioligand: [³H]Prostaglandin F₂α.

  • Test compounds: Fluprostenol and Tafluprost acid.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled standard prostaglandin).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC₅₀) of a test compound as an agonist at the FP receptor.

Materials:

  • A cell line stably expressing the human FP receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds: Fluprostenol and Tafluprost acid.

  • Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The binding of the agonist to the Gq-coupled FP receptor will trigger an increase in intracellular calcium, leading to an increase in fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).

Side-by-Side Analysis

Both Fluprostenol and Tafluprost are highly effective FP receptor agonists. Based on the available in vitro data, Tafluprost acid exhibits a higher binding affinity for the human FP receptor (Kᵢ = 0.4 nM) compared to Fluprostenol (IC₅₀ = 3.5 nM).[1][2][3] This is also reflected in its functional potency, where Tafluprost acid has a lower EC₅₀ value (0.5 nM) than Fluprostenol (2.4 nM), suggesting it is a more potent agonist at the molecular level.[4][5]

Clinical studies comparing the IOP-lowering effects of travoprost (the prodrug of Fluprostenol) and tafluprost have generally shown that both are effective and well-tolerated.[6][7] Some studies suggest that travoprost and tafluprost have similar efficacy in reducing IOP, while others indicate minor differences depending on the patient population and study design.[6]

The choice between these two prostaglandin analogs in a clinical or research setting may depend on various factors, including the desired potency, formulation (e.g., preservative-free options are available for Tafluprost), and specific experimental or therapeutic goals. The higher affinity and potency of Tafluprost at the FP receptor may offer a therapeutic advantage in some cases, but further direct comparative clinical studies are needed to fully elucidate any significant differences in their clinical profiles.

References

A Comparative Analysis of the Efficacy and Potency of Fluprostenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Fluprostenol (B1673476) and its derivatives, potent agonists of the prostaglandin (B15479496) F2α (FP) receptor. The information presented is supported by experimental data to aid in research and development efforts targeting the FP receptor, a key player in various physiological processes, including intraocular pressure regulation, uterine contraction, and adipocyte differentiation.

Introduction to Fluprostenol and its Derivatives

Fluprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) characterized by its high affinity and potency at the FP receptor.[1] Its derivatives, including the commercially available travoprost (B1681362) (an isopropyl ester prodrug of fluprostenol), are widely used in the treatment of glaucoma and ocular hypertension due to their efficacy in reducing intraocular pressure (IOP).[2][3] These compounds exert their effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq signaling pathway.

Signaling Pathways of the FP Receptor

Activation of the FP receptor by agonists like fluprostenol initiates a cascade of intracellular events. The canonical pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 phosphorylation.[4][5][6]

In certain cellular contexts, the FP receptor can also couple to other G proteins, such as G12/G13, to activate the Rho signaling pathway.[7] Furthermore, evidence suggests that some FP receptor agonists can induce MAPK activation through an alternative, PKC-independent mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).[5][6]

FP Receptor Signaling Pathways

FP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Fluprostenol Derivative FP_Receptor FP Receptor Agonist->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates EGFR EGFR FP_Receptor->EGFR Transactivates (Alternative Pathway) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates MAPK_Cascade MAPK Cascade (Raf/MEK) EGFR->MAPK_Cascade Activates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Mobilizes Cellular_Response Cellular Response Ca2->Cellular_Response PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->MAPK_Cascade Activates ERK p-ERK1/2 MAPK_Cascade->ERK ERK->Cellular_Response

Caption: Canonical and alternative signaling pathways of the FP receptor.

Comparative Efficacy and Potency

The efficacy (maximal response) and potency (concentration required to produce 50% of the maximal response, EC50) of fluprostenol derivatives are critical parameters for their therapeutic application. These are often assessed through receptor binding assays (determining the inhibition constant, Ki) and functional assays measuring second messenger mobilization or downstream cellular events.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type / AssayReference
Fluprostenol (Travoprost Acid) 3.5 (human FP)1.4Human Ciliary Muscle (PI Turnover)[8]
7.5 (rat FP)3.6Human Trabecular Meshwork (PI Turnover)[1][8]
2.6Mouse Fibroblasts (PI Turnover)[8]
3-10 x 10⁻²Rat Adipose Precursor Differentiation[1][9]
Latanoprost (B1674536) Acid 9832-124Various (PI Turnover)[8]
Bimatoprost (B1667075) Acid 832.8-3.8Various (PI Turnover)[8]
PGF2α ~1--[7]
Cloprostenol -3 x 10⁻³Rat Adipose Precursor Differentiation[9]

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Travoprost acid ([+]-fluprostenol) demonstrates a very high affinity and selectivity for the FP receptor compared to other prostaglandin receptors.[8] In functional assays, travoprost acid was found to be the most potent among the tested ocular hypotensive prostaglandin analogues, including the free acids of latanoprost and bimatoprost.[8] Clinical studies on the prodrugs have shown that bimatoprost and travoprost may have a superior IOP-lowering effect compared to latanoprost in the initial phase of treatment, although these differences may not be statistically significant over a longer duration.[3][10][11][12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluprostenol derivatives. Below are outlines of key experimental protocols.

Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Workflow A Prepare cell membranes expressing FP receptor B Incubate membranes with a radiolabeled ligand (e.g., [³H]PGF2α) A->B C Add increasing concentrations of unlabeled test compound (Fluprostenol derivative) B->C D Separate bound from free radioligand (e.g., via filtration) C->D E Quantify bound radioactivity D->E F Calculate IC50 and Ki values E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor and isolate the membrane fraction by centrifugation.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α) and varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand using rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[15]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow A Seed cells expressing FP receptor in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of Fluprostenol derivative B->C D Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) C->D E Plot the peak fluorescence response against compound concentration D->E F Calculate EC50 value E->F MAPK_Workflow A Treat cells expressing FP receptor with Fluprostenol derivative for various times B Lyse cells and determine protein concentration A->B C Separate proteins by size using SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Incubate with primary antibodies specific for phospho-ERK1/2 and total ERK1/2 D->E F Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) E->F G Detect signal using a chemiluminescent substrate F->G H Quantify band intensity and normalize phospho-ERK to total ERK G->H

References

Validating the Specificity of Fluprostenol Methyl Amide for the FP Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in validating the specificity of Fluprostenol methyl amide for the prostaglandin (B15479496) F2α receptor (FP receptor). Due to the limited publicly available data on the biological activity of this compound, this guide will focus on the well-characterized parent compound, Fluprostenol (also known as travoprost (B1681362) acid), and compare its performance with other known FP receptor agonists. This information will serve as a foundational resource for researchers investigating this compound, highlighting the experimental approaches required to determine its receptor specificity.

Executive Summary

The FP receptor is a G-protein coupled receptor that mediates the biological actions of prostaglandin F2α (PGF2α)[1]. It is a key therapeutic target for various conditions, including glaucoma. Fluprostenol is a potent and selective FP receptor agonist. While there are no published reports on the specific biological activity of this compound, its structural similarity to Fluprostenol suggests it may also interact with the FP receptor[2]. This guide outlines the standard experimental procedures and provides comparative data for established FP receptor agonists to facilitate the characterization of this compound.

Comparative Analysis of FP Receptor Agonists

To assess the specificity of a novel compound like this compound, its binding affinity (Ki) and functional potency (EC50) for the FP receptor should be determined and compared against a panel of known agonists and other prostanoid receptors.

Table 1: Binding Affinity (Ki) of Prostanoid Receptor Agonists at the Human FP Receptor
CompoundKi (nM) at FP ReceptorReference
Fluprostenol (Travoprost acid)49.9
PGF2α (Endogenous Ligand)~1 (approximate)[1]
Latanoprost acidNot Available in search results
Bimatoprost acidNot Available in search results
Table 2: Functional Potency (EC50) of Prostanoid Receptor Agonists at the Human FP Receptor
CompoundEC50 (nM) for FP Receptor ActivationReference
Fluprostenol (Travoprost acid)2.4
PGF2α (Endogenous Ligand)Not Available in search results
Latanoprost acidNot Available in search results
BimatoprostNot Available in search results

Experimental Protocols

Validating the specificity of this compound for the FP receptor requires a combination of binding and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a radiolabeled FP receptor antagonist, such as [3H]-AL-8810, or a radiolabeled agonist.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

  • Separation: Separate the bound from free radioligand by vacuum filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the downstream signaling of FP receptor activation.

Objective: To determine the functional potency (EC50) of this compound in activating the FP receptor.

Methodology:

  • Cell Culture: Culture cells endogenously expressing or overexpressing the FP receptor in a 96-well or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of this compound to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist like Fluprostenol initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream cellular responses[1].

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Fluprostenol methyl amide FP_Receptor FP Receptor Agonist->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Gq Signaling Pathway.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki of a test compound.

Binding_Assay_Workflow start Start prepare_membranes Prepare FP Receptor Membranes start->prepare_membranes incubate Incubate: Membranes + Radioligand + Test Compound prepare_membranes->incubate filter Separate Bound/Free (Vacuum Filtration) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Calcium Mobilization Assay

This diagram outlines the procedure for a cell-based calcium mobilization assay to measure the functional potency of a test compound.

Calcium_Assay_Workflow start Start plate_cells Plate FP Receptor- Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_compound Add Test Compound (this compound) load_dye->add_compound measure_fluorescence Measure Fluorescence (Plate Reader) add_compound->measure_fluorescence analyze Data Analysis (EC50 Determination) measure_fluorescence->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, its structural relationship to Fluprostenol strongly suggests that it is a candidate for interaction with the FP receptor. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically validate the specificity of this compound for the FP receptor. By employing these standardized assays, researchers can elucidate its binding affinity and functional potency, contributing to a comprehensive understanding of its pharmacological profile.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Fluprostenol methyl amide, a prostaglandin (B15479496) analog used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended to be a valuable resource, complementing your institution's specific safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be fully aware of its potential hazards. Always handle this compound within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat must be worn at all times.

Core Disposal Principle: Chemical Inactivation

Due to its biological potency and potential environmental impact, direct disposal of this compound is strongly discouraged. The primary disposal strategy involves chemical inactivation through hydrolysis of the amide functional group, rendering the molecule biologically inactive. Amides, while generally stable, can be hydrolyzed under acidic or basic conditions with the application of heat.[1][2][3][4][5][6]

Step-by-Step Disposal Protocol: Alkaline Hydrolysis

Alkaline hydrolysis is the recommended method for the routine disposal of small quantities of this compound waste generated in a laboratory setting. This procedure breaks the amide bond, yielding a carboxylate salt and methylamine.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

Objective: To chemically degrade this compound in laboratory waste into less biologically active components.

Materials:

  • This compound waste (in solution or as a solid residue)

  • Sodium hydroxide (B78521) (NaOH) solution, 2M

  • Heat source (e.g., heating mantle, hot plate)

  • Stir bar and magnetic stirrer

  • Appropriately sized borosilicate glass reaction vessel

  • pH indicator strips or a calibrated pH meter

  • Designated hazardous waste container

Procedure:

  • Preparation:

    • Ensure all operations are conducted within a chemical fume hood.

    • If the waste is in a solid form, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol) before proceeding.

    • Place the liquid waste into the reaction vessel equipped with a stir bar.

  • Alkaline Hydrolysis:

    • Slowly add an excess of 2M sodium hydroxide (NaOH) solution to the reaction vessel while stirring. A general guideline is to add at least 10 volumes of NaOH solution relative to the volume of the waste solution.

    • Gently heat the mixture to 60-80°C with continuous stirring. This temperature range is a balance between accelerating the hydrolysis reaction and minimizing the risk of boiling and splashing.[3][6]

    • Maintain the reaction at this temperature for a minimum of 4 hours to ensure complete hydrolysis. For more resistant amides, overnight heating may be necessary.[3]

  • Neutralization:

    • Allow the solution to cool to room temperature.

    • Carefully neutralize the solution by adding a suitable acid (e.g., 1M hydrochloric acid) dropwise while monitoring the pH with indicator strips or a pH meter. The target pH should be between 6.0 and 8.0.

  • Final Disposal:

    • The neutralized solution should be collected in a properly labeled hazardous waste container.

    • Consult your institution's Environmental Health and Safety (EHS) office for final disposal procedures. Do not pour the treated waste down the drain unless explicitly permitted by your local regulations and EHS.

Quantitative Data Summary
ParameterValueUnitNotes
Reagent Concentration 2MSodium Hydroxide (NaOH)
Reaction Temperature 60 - 80°C
Reaction Time ≥ 4hoursMay require longer for complete degradation.
Final pH 6.0 - 8.0

Logical Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_sds Consult SDS and Institutional SOPs start->consult_sds small_quantity Is the quantity small and manageable in the lab? consult_sds->small_quantity alkaline_hydrolysis Perform Alkaline Hydrolysis Protocol small_quantity->alkaline_hydrolysis Yes large_quantity Segregate and Store Waste Securely small_quantity->large_quantity No neutralize Neutralize the Treated Waste alkaline_hydrolysis->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_waste->contact_ehs large_quantity->collect_waste

Disposal Decision Workflow for this compound.
Signaling Pathway of Prostaglandin F2α Analogs (for Context)

While not directly related to disposal, understanding the biological context of this compound underscores the importance of its proper inactivation. Prostaglandin F2α (PGF2α) analogs exert their effects by binding to and activating the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor. This initiates a signaling cascade that can lead to various physiological responses. The diagram below provides a simplified overview of this pathway.

G ligand This compound (PGF2α Analog) receptor FP Receptor (GPCR) ligand->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 Production pip2->ip3 dag DAG Production pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Simplified Signaling Pathway of PGF2α Analogs.

Disclaimer: This guide provides general recommendations based on available chemical principles. All laboratory personnel must be trained on these procedures and adhere to the specific guidelines and regulations set forth by their institution and local authorities. Always prioritize safety and environmental responsibility.

References

Essential Safety and Operational Guidance for Handling Fluprostenol Methyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use. [1][2]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Fluprostenol methyl amide. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for potent prostaglandin (B15479496) analogs and general laboratory safety protocols. A comprehensive Safety Data Sheet (SDS) for this compound was not located; therefore, this material should be considered hazardous.[3] Information from the SDS for a similar compound, (+)-Cloprostenol methyl amide, has been used to inform these recommendations.[4]

I. Personal Protective Equipment (PPE)

The primary defense against exposure is the consistent and correct use of appropriate PPE. A thorough risk assessment should be conducted before beginning any procedure.[5][6]

Minimum Recommended PPE:

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free nitrile or neoprene chemotherapy-rated gloves (meeting ASTM D6978 standard).[6][7]Protects against skin contact and absorption. Double-gloving is recommended for handling highly potent compounds.[5]
Body Protection Disposable, solid-front, back-closure gown made of polyethylene-coated polypropylene (B1209903) or similar laminate material.[6][7]Prevents contamination of personal clothing and skin. Lab coats made of absorbent materials are not sufficient.[6]
Eye Protection Chemical splash goggles and a full-face shield.[5][6][7]Provides protection against splashes, particularly when handling solutions.[5]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the substance outside of a certified chemical fume hood or if aerosolization is possible.[5]Minimizes inhalation exposure.[5]
Head/Foot Protection Disposable head and hair covers.[6][7] Closed-toe shoes are mandatory.[5]Prevents contamination of hair and protects feet from spills.
II. Operational Plan: Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain compound integrity.[5]

A. Engineering Controls:

  • All work with this compound, including weighing, reconstitution, and dilutions, should be performed in a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.[5]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that an eyewash station and safety shower are accessible.[8]

  • Reconstitution: this compound is often supplied as a solution in an organic solvent like ethanol.[3] To change the solvent, evaporate the existing solvent under a gentle stream of nitrogen and immediately add the new solvent of choice.[3]

  • Aqueous Solutions: The compound is sparingly soluble in aqueous buffers.[3] For maximum solubility, dilute the ethanolic solution with the aqueous buffer. Aqueous solutions should not be stored for more than one day.[3]

C. Storage:

  • Store this compound at -20°C in a tightly sealed, clearly labeled container.[3][9]

  • Store in a designated, well-ventilated, and secure area away from incompatible materials.[5]

III. Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing immediately. Wash affected area with soap and water. Rinse skin with water or shower. Seek medical attention if irritation occurs or if you feel unwell.[4][8]

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

IV. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated solid waste (e.g., gloves, vials, pipette tips, bench paper) in a designated, clearly labeled hazardous waste container.[5]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[8]

Experimental Workflow: Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Gown, Goggles, Face Shield) A->B C Prepare Work Area in Certified Fume Hood B->C D Retrieve Compound from -20°C Storage C->D Proceed to Handling E Perform Manipulations (Weighing, Reconstitution, Dilution) D->E F Return Stock to Storage E->F G Decontaminate Work Surface F->G Proceed to Cleanup H Segregate Contaminated Waste (Gloves, Tubes, Tips) G->H I Dispose of Hazardous Waste per Institutional Protocol H->I J Remove PPE I->J K Wash Hands Thoroughly J->K EM Exposure Event (Spill, Splash, Inhalation)

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluprostenol methyl amide
Reactant of Route 2
Fluprostenol methyl amide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.